Tyramide alkyne
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]hex-5-ynamide |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h1,6-9,16H,3-5,10-11H2,(H,15,17) |
InChI Key |
LUFCBNOYEQMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tyramide Alkyne: Structure, Properties, and Applications in Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic amplification technique that significantly enhances the sensitivity of in situ hybridization (ISH), immunohistochemistry (IHC), and immunocytochemistry (ICC) assays. This method can increase detection sensitivity by up to 100-fold compared to conventional methods, enabling the visualization of low-abundance targets. At the core of this technology is the tyramide molecule, which, when activated by horseradish peroxidase (HRP), forms highly reactive radicals that covalently bind to nearby tyrosine residues.
This guide focuses on a specific, versatile variant: tyramide alkyne . The incorporation of a terminal alkyne group into the tyramide structure allows for a secondary layer of detection and signal amplification through bioorthogonal click chemistry. This dual functionality makes this compound an invaluable tool for highly sensitive and multiplexed imaging applications in cellular and tissue analysis.
Chemical Structure and Properties of this compound
This compound is a bifunctional molecule featuring a tyramine moiety for HRP-mediated deposition and a terminal alkyne for subsequent click chemistry reactions. It is crucial to note that there are two common variants of this compound available, differing by a single methylene group in the acyl chain. This results in slight differences in their molecular weight and chemical formula.
The two primary forms are:
-
N-(4-hydroxyphenethyl)pent-4-ynamide
-
N-[2-(4-Hydroxyphenyl)ethyl]-5-hexynamide
Below are the detailed chemical structures and properties of both variants.
Data Presentation: Chemical and Physical Properties
| Property | N-(4-hydroxyphenethyl)pent-4-ynamide | N-[2-(4-Hydroxyphenyl)ethyl]-5-hexynamide |
| Synonyms | Alkyne tyramide, Alk-Ph | This compound, AP1, Alkyne-phenol 1 |
| CAS Number | 1694495-59-4[1][2] | 2230051-33-7[3] |
| Molecular Formula | C13H15NO2[1] | C14H17NO2 |
| Molecular Weight | 217.26 g/mol | 231.29 g/mol |
| Appearance | White to light yellow powder/crystal | White to beige powder |
| Solubility | DMSO: 100 mg/mL (460.28 mM) | DMSO: 2 mg/mL |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year | -10 to -25°C |
Principles of Application
Tyramide Signal Amplification (TSA)
The TSA method relies on the enzymatic activity of HRP. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of this compound into a highly reactive, short-lived radical intermediate. This radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, in the immediate vicinity of the HRP enzyme. This localized deposition of this compound molecules leads to a significant amplification of the signal at the target site.
Click Chemistry
The terminal alkyne group on the deposited tyramide molecules serves as a handle for a secondary detection step using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This highly specific and efficient reaction forms a stable triazole linkage between the alkyne-functionalized tyramide and a molecule bearing an azide group. This azide-containing molecule can be a fluorophore, a biotin tag, or any other desired reporter molecule, allowing for further signal amplification and multiplexing possibilities.
Experimental Protocols
I. Tyramide Signal Amplification (TSA) Protocol for Immunofluorescence
This protocol provides a general workflow for using this compound in immunofluorescence applications on cultured cells or tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
This compound stock solution (dissolved in DMSO)
-
Amplification Buffer (e.g., PBS with 0.0015-0.003% H₂O₂)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)
-
Quenching solution (e.g., 1 mM sodium azide or 3% H₂O₂ in PBS)
Procedure:
-
Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.
-
Endogenous Peroxidase Quenching: Incubate the sample in quenching solution for 10-30 minutes at room temperature to inactivate endogenous peroxidases. Wash thoroughly with PBS.
-
Blocking: Incubate the sample in Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the sample for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with Wash Buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and incubate with the sample for 30-60 minutes at room temperature.
-
Washing: Wash the sample three times with Wash Buffer for 5 minutes each.
-
This compound Deposition:
-
Prepare the this compound working solution by diluting the stock solution (typically 1:100 to 1:1000) in Amplification Buffer immediately before use.
-
Incubate the sample with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing: Wash the sample three times with Wash Buffer for 5 minutes each.
-
Proceed to Click Chemistry Labeling (Protocol II).
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of the deposited this compound with an azide-functionalized reporter molecule.
Materials:
-
Azide-functionalized reporter (e.g., azide-fluorophore, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail. The following is an example for a 100 µL reaction volume. Reagents should be added in the specified order.
-
85 µL of PBS
-
5 µL of azide-reporter stock solution (e.g., 100 µM stock for a final concentration of 5 µM)
-
2 µL of 50 mM CuSO₄ stock solution (final concentration 1 mM)
-
4 µL of 50 mM copper ligand stock solution (final concentration 2 mM)
-
4 µL of freshly prepared 250 mM sodium ascorbate stock solution (final concentration 10 mM)
-
-
Labeling: Add the click reaction cocktail to the sample and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sample three times with Wash Buffer for 5 minutes each.
-
Counterstaining and Mounting: Proceed with nuclear counterstaining (e.g., DAPI) and mounting as per standard protocols.
Visualized Workflows
Tyramide Signal Amplification (TSA) Workflow
Caption: Workflow of Tyramide Signal Amplification (TSA) using this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Performance and Advantages
The use of this compound in TSA offers several advantages over traditional methods, including those using biotin-tyramide.
-
High Specificity and Efficiency: this compound has been shown to enable proteomic analysis with extremely high specificity (94%) and greater coverage compared to the traditional biotin-phenol substrate in APEX2 labeling experiments in yeast.
-
Enhanced Signal-to-Noise Ratio: The covalent nature of tyramide deposition minimizes signal diffusion, leading to a high signal-to-noise ratio. The subsequent click chemistry step is highly specific, further reducing background noise.
-
Multiplexing Capabilities: The bioorthogonal nature of the alkyne-azide reaction allows for multiplexed imaging. After one round of TSA and click chemistry, the antibodies can be stripped, and the process can be repeated with a different primary antibody and a different azide-fluorophore, enabling the detection of multiple targets in the same sample.
-
Versatility: The alkyne handle can be coupled to a wide variety of azide-modified reporters, including fluorescent dyes, quenchers, affinity tags, and DNA barcodes, providing immense flexibility in experimental design.
While direct quantitative comparisons of signal-to-noise ratios between this compound and biotin tyramide are application-dependent, the TSA methodology in general has been reported to be 10-50 times more sensitive than hybridization assays with direct detection of biotinylated probes. The additional amplification and detection step afforded by click chemistry with this compound can potentially further enhance this sensitivity.
Conclusion
This compound is a powerful and versatile tool for researchers in cell biology, neuroscience, and drug development. Its dual functionality, combining the robust signal amplification of TSA with the specificity and flexibility of click chemistry, enables highly sensitive and multiplexed detection of low-abundance biomolecules. This technical guide provides a comprehensive overview of its chemical properties, principles of application, and detailed experimental protocols to facilitate its successful implementation in the laboratory. The ability to precisely label and visualize cellular components with high resolution and a strong signal-to-noise ratio makes this compound an indispensable reagent for advancing our understanding of complex biological systems.
References
Tyramide-Alkyne for APEX2-Mediated Proximity Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of tyramide-alkyne in conjunction with ascorbate peroxidase 2 (APEX2) for proximity-dependent protein labeling. This powerful technique enables the high-resolution mapping of protein-protein interactions and the composition of subcellular proteomes in living cells. By replacing the traditional biotin-tyramide with a smaller, more versatile alkyne-functionalized probe, researchers can achieve enhanced labeling efficiency and broader applicability, particularly in challenging model organisms.
Introduction to APEX2 Proximity Labeling
APEX2 is an engineered ascorbate peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of phenolic substrates, such as tyramide derivatives, into highly reactive phenoxyl radicals. These radicals have a short half-life and a limited diffusion radius (typically within ~20 nm), leading to the covalent labeling of nearby endogenous proteins, primarily on electron-rich amino acid residues like tyrosine.[1][2] When fused to a protein of interest, APEX2 can effectively "paint" its immediate molecular environment with the chosen probe.
Traditionally, biotin-tyramide has been the go-to substrate for APEX2-mediated labeling. The resulting biotinylated proteins are then readily enriched using streptavidin-based affinity purification for subsequent identification by mass spectrometry.[1][2]
The Advent of Tyramide-Alkyne
Tyramide-alkyne, also referred to as alkyne-phenol (Alk-Ph), is a novel probe that replaces the bulky biotin moiety of biotin-tyramide with a small, bioorthogonal alkyne group.[3] This seemingly simple modification offers several key advantages that enhance the versatility and efficiency of APEX2-mediated proximity labeling.
Advantages of Tyramide-Alkyne
-
Improved Labeling Efficiency: Studies, particularly in yeast, have demonstrated that tyramide-alkyne exhibits superior labeling efficiency compared to biotin-tyramide. This is attributed to its increased water solubility and enhanced permeability across cellular and organellar membranes.
-
Versatility through Click Chemistry: The alkyne handle allows for the subsequent attachment of various functional groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This enables a two-step labeling strategy where, after the initial proximity labeling, a reporter or affinity tag (e.g., biotin-azide, fluorescent dye-azide) can be attached for downstream applications.
-
Reduced Steric Hindrance: The smaller size of the alkyne group compared to biotin may reduce potential steric hindrance during the labeling process, allowing for more efficient labeling in crowded molecular environments.
Quantitative Comparison: Tyramide-Alkyne vs. Biotin-Tyramide
The following tables summarize quantitative data from studies comparing the performance of tyramide-alkyne (Alk-Ph) and biotin-tyramide (biotin-phenol) in APEX2-mediated proximity labeling in yeast.
| Parameter | Tyramide-Alkyne (Alk-Ph) | Biotin-Tyramide (Biotin-Phenol) | Reference |
| Solubility in aqueous buffer | Higher | Lower | |
| Cell wall permeability in yeast | Higher | Lower |
| Experimental Condition | Tyramide-Alkyne (Alk-Ph) | Biotin-Tyramide (Biotin-Phenol) | Reference |
| Number of identified mitochondrial proteins in yeast | >600 | ~400 | |
| Labeling efficiency in intact yeast cells | Substantially improved | Lower |
Experimental Workflow and Protocols
The successful implementation of tyramide-alkyne APEX2 labeling involves a multi-step process, from cell preparation to mass spectrometry analysis. Detailed protocols for each key stage are provided below.
Overall Experimental Workflow
Detailed Experimental Protocols
-
Cell Culture and Transfection:
-
Plate mammalian cells expressing the APEX2-fusion protein of interest to the desired confluency.
-
Ensure optimal expression levels of the APEX2-fusion protein, as overexpression can lead to artifacts.
-
-
Tyramide-Alkyne Incubation:
-
Prepare a stock solution of tyramide-alkyne in DMSO.
-
Dilute the tyramide-alkyne stock solution in pre-warmed cell culture medium to a final concentration of 250-500 µM.
-
Replace the existing cell culture medium with the tyramide-alkyne containing medium and incubate for 30-60 minutes at 37°C.
-
-
Labeling Reaction:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in PBS at a concentration of 100 mM.
-
Add the H₂O₂ solution to the cells to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature with gentle agitation.
-
-
Quenching:
-
Immediately aspirate the labeling medium and wash the cells three times with a quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS) to stop the reaction.
-
-
Cell Lysis:
-
Lyse the quenched cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of:
-
Biotin-azide in DMSO (e.g., 10 mM).
-
Copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).
-
A copper chelator such as BTTAA (e.g., 50 mM in DMSO).
-
A reducing agent such as sodium ascorbate (freshly prepared, e.g., 500 mM in water).
-
-
-
Click Reaction:
-
To the cell lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:
-
Biotin-azide (final concentration: 100 µM).
-
Copper(II) sulfate (final concentration: 1 mM).
-
BTTAA (final concentration: 1 mM).
-
Sodium ascorbate (final concentration: 5 mM).
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins from the reaction mixture using methanol/chloroform or acetone to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer compatible with the subsequent enrichment step (e.g., 1% SDS in PBS).
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., RIPA buffer, 8 M urea, and PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C with shaking to digest the proteins into peptides.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt and concentrate the peptides using C18 StageTips or a similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Application Example: Mapping GPCR Signaling Pathways
APEX2-mediated proximity labeling is a powerful tool for elucidating the dynamic protein-protein interactions that govern signaling pathways. The following diagram illustrates how tyramide-alkyne APEX2 labeling can be applied to map the interactome of a G-protein coupled receptor (GPCR) upon ligand binding.
In this example, APEX2 is fused to a GPCR of interest. Upon stimulation with a ligand, the receptor undergoes a conformational change, leading to the activation of G-proteins and downstream effector proteins. By adding tyramide-alkyne and H₂O₂, the proteins in close proximity to the activated receptor are labeled with alkyne groups. These labeled proteins can then be identified by mass spectrometry, providing a snapshot of the GPCR's interactome at a specific point in the signaling cascade.
Conclusion
Tyramide-alkyne represents a significant advancement in APEX2-mediated proximity labeling. Its superior labeling efficiency and the versatility afforded by click chemistry open up new avenues for exploring the intricacies of cellular proteomes. For researchers in basic science and drug development, this technique offers a powerful approach to identify novel protein-protein interactions, elucidate the composition of subcellular compartments, and understand the dynamic molecular events that underpin cellular signaling. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful implementation of this cutting-edge technology.
References
- 1. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Tyramide Signal Amplification Using Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying tyramide signal amplification (TSA) integrated with bioorthogonal click chemistry, specifically utilizing alkyne-modified tyramides. This powerful technique offers significant signal enhancement for the detection of low-abundance targets in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (FISH), while also enabling innovative approaches to multiplexed imaging.
Core Principle: A Two-Step Amplification and Detection Strategy
Traditional tyramide signal amplification relies on the enzymatic activity of horseradish peroxidase (HRP) to deposit a large number of labeled tyramide molecules in the immediate vicinity of a target molecule. The alkyne-based TSA method builds upon this principle by introducing a bioorthogonal reactive handle—an alkyne group—onto the tyramide molecule. This creates a two-step process:
-
Enzymatic Amplification: An HRP-conjugated antibody (or other probe) binds to the target of interest. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of an alkyne-containing tyramide substrate into a highly reactive, short-lived radical.[1] This radical covalently binds to electron-rich residues, such as tyrosine, on proteins near the HRP enzyme.[1] This step results in the deposition of a high density of alkyne groups at the site of the target.
-
Bioorthogonal Detection (Click Chemistry): The deposited alkyne groups serve as a target for a subsequent chemical ligation reaction with a complementary azide-modified reporter molecule (e.g., a fluorophore, biotin, or another signaling molecule). This reaction, most commonly a strain-promoted alkyne-azide cycloaddition (SPAAC), is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes.[2] This "click" reaction allows for the highly efficient and specific labeling of the amplified alkyne sites.
The key advantage of this two-step approach is the separation of the amplification and detection steps. This modularity provides greater flexibility in experimental design, particularly for multiplexing, and can lead to improved signal-to-noise ratios compared to traditional TSA.
Signaling Pathway Diagram
Caption: Diagram illustrating the two-step process of alkyne-tyramide signal amplification.
Quantitative Data: Signal Amplification Performance
The separation of amplification and detection in alkyne-TSA can lead to a significant improvement in the signal-to-noise ratio. A study comparing a "Click-based amplification" method to traditional TSA for the detection of EdU (5-ethynyl-2'-deoxyuridine) incorporated into cellular DNA provides quantitative insights into the potential gains.
| Metric | Click-based Amplification | Tyramide Signal Amplification (TSA) | Reference |
| Amplification Ratio | 3.0–12.7 fold | 7.6 fold | |
| Nonspecific Amplification | Low (signal confined to nucleus) | High (strong fluorescence in cytoplasm) | |
| Signal-to-Noise Ratio | High | Lower due to nonspecific signal |
Note: The "Click-based amplification" in the cited study involved a different workflow but highlights the advantages of using click chemistry for signal amplification, which are applicable to the alkyne-TSA principle.
Experimental Protocols
This section provides a generalized, detailed methodology for performing alkyne-tyramide signal amplification followed by a click chemistry detection step. Note: Optimal concentrations and incubation times should be empirically determined for each specific application and antibody.
Synthesis of Alkyne-Tyramide
While commercially available alkyne-tyramides are becoming more common, they can also be synthesized in the lab. A general approach involves reacting tyramine with an amine-reactive alkyne derivative.
Materials:
-
Tyramine hydrochloride
-
Amine-reactive alkyne (e.g., an NHS-ester of an alkyne-containing molecule)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
Protocol:
-
Prepare a stock solution of tyramine in anhydrous DMF with TEA to achieve a pH of approximately 8.0-9.0.
-
Prepare a stock solution of the amine-reactive alkyne in anhydrous DMF.
-
Mix the tyramine and alkyne solutions at a 1:1.1 molar ratio (tyramine:alkyne).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
The resulting alkyne-tyramide conjugate can be purified by HPLC if necessary, but for many applications, the crude product can be used after dilution.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Protocol
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
Alkyne-Tyramide working solution (e.g., 1-10 µM in amplification buffer)
-
Amplification Buffer (e.g., 100 mM borate buffer, pH 8.5)
-
Hydrogen Peroxide (H₂O₂) (prepare a fresh 0.0015-0.003% solution in amplification buffer immediately before use)
-
Azide-fluorophore working solution (e.g., 5-50 µM in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections or fix and permeabilize cultured cells as per standard protocols.
-
Endogenous Peroxidase Quenching: Incubate the sample in 3% H₂O₂ in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash 3 times with PBS.
-
Blocking: Incubate the sample in Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C. Wash 3 times with PBS containing 0.1% Tween-20 (PBST).
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature. Wash 3 times with PBST.
-
Alkyne-Tyramide Deposition:
-
Prepare the tyramide reaction solution by adding H₂O₂ to the amplification buffer containing the alkyne-tyramide.
-
Incubate the sample with the tyramide reaction solution for 5-10 minutes at room temperature, protected from light.
-
Wash 3 times with PBST.
-
-
Click Reaction:
-
Incubate the sample with the azide-fluorophore working solution for 30-60 minutes at room temperature, protected from light.
-
Wash 3 times with PBST.
-
-
Counterstaining and Mounting: Incubate with a nuclear counterstain if desired. Wash with PBS and mount the coverslip with mounting medium.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Synthesis and Purification of Tyramide Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tyramide alkyne, a valuable chemical probe for various biomedical research applications, including proximity labeling and proteomics. This document details the chemical reactions, purification methodologies, and characterization techniques necessary for obtaining high-purity this compound.
Introduction
This compound, formally known as N-(4-hydroxyphenethyl)pent-4-ynamide, is a bifunctional molecule incorporating a tyramide moiety and a terminal alkyne group. The phenol group of the tyramide can be oxidized by horseradish peroxidase (HRP) to generate a reactive phenoxyl radical, which can then covalently label electron-rich amino acid residues (such as tyrosine) in the vicinity of the HRP enzyme. The terminal alkyne serves as a versatile handle for "click" chemistry, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes this compound a powerful tool for tyramide signal amplification (TSA)-based applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through an amide coupling reaction between tyramine and an alkyne-containing carboxylic acid, such as 4-pentynoic acid. A common and efficient method for this transformation is the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS).
dot
Caption: General synthesis of this compound.
Experimental Protocol: EDC/NHS Coupling
This protocol outlines the synthesis of N-(4-hydroxyphenethyl)pent-4-ynamide using EDC and NHS.
Materials:
-
Tyramine hydrochloride
-
4-Pentynoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve tyramine hydrochloride (1.0 eq) in anhydrous DMF.
-
Add triethylamine or DIPEA (1.1 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 4-pentynoic acid (1.05 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
-
Reaction:
-
Add the solution of 4-pentynoic acid, EDC, and NHS dropwise to the tyramine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude this compound typically requires purification to remove unreacted starting materials, byproducts of the coupling reaction (e.g., isourea), and any side products. The two primary methods for purification are silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).
dot
Caption: General purification workflow for this compound.
Silica Gel Column Chromatography
This is a common and effective method for the initial purification of this compound.
Experimental Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. A common starting point is a gradient from 20% to 80% ethyl acetate in hexanes. The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For applications requiring very high purity, RP-HPLC is the preferred method for final purification.
Experimental Protocol:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Procedure:
-
Dissolve the partially purified product from column chromatography in a suitable solvent (e.g., a small amount of ACN or DMSO, diluted with the initial mobile phase).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run a linear gradient, for example, from 10% to 90% acetonitrile in water (with 0.1% TFA) over 30-60 minutes.
-
Monitor the elution profile using a UV detector (this compound has a UV absorbance maximum around 275 nm).
-
Collect the fraction corresponding to the major product peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the pure this compound.
-
Quantitative Data
The yield and purity of this compound can vary depending on the specific reaction conditions and the efficiency of the purification process.
| Parameter | Synthesis Method | Purification Method | Typical Range |
| Yield | EDC/NHS Coupling | Column Chromatography | 60-85% |
| Purity | - | Column Chromatography | >90% |
| Purity | - | RP-HPLC | >98% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the tyrosyl ring, the ethyl linker, the methylene groups of the pentynamide chain, and the terminal alkyne proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the alkyne carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.
-
This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. Researchers should optimize the described protocols based on their specific experimental requirements and available instrumentation.
The Role of Horseradish Peroxidase (HRP) with Tyramide Alkyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the powerful combination of horseradish peroxidase (HRP) and tyramide alkyne, a cornerstone of modern spatial biology and proteomics. This technology leverages the catalytic activity of HRP to achieve significant signal amplification and covalent labeling of biomolecules in their native cellular and tissue contexts. The incorporation of an alkyne handle on the tyramide molecule opens up a versatile route for subsequent bioorthogonal "click" chemistry, enabling a wide array of applications from high-resolution imaging to in-depth proteomic analysis.
Core Principles: The HRP-Tyramide Alkyne Reaction
The fundamental principle of this technology lies in an enzyme-catalyzed deposition of tyramide molecules. Horseradish peroxidase, in the presence of low concentrations of hydrogen peroxide (H₂O₂), catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical.[1][2][3] This tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine and to a lesser extent tryptophan, on proteins in close proximity to the HRP enzyme.[1][4] The short lifetime of the radical ensures that the labeling is spatially confined to the immediate vicinity of the enzymatic activity.
When this compound is used as the substrate, this process deposits a bioorthogonal alkyne handle at the site of interest. This alkyne group does not react with native biological molecules, making it an ideal anchor for subsequent covalent attachment of a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This two-step process allows for a modular and highly specific labeling strategy.
Key Applications
The versatility of the HRP-tyramide alkyne system has led to its adoption in two major areas of research: Tyramide Signal Amplification (TSA) for enhanced imaging and Proximity Labeling (PL) for proteomic mapping.
Tyramide Signal Amplification (TSA)
TSA, also known as Catalyzed Reporter Deposition (CARD), is a technique used to dramatically increase the signal intensity in immunodetection assays such as immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). By depositing a large number of fluorophore-labeled tyramide molecules at the location of an HRP-conjugated antibody, TSA can enhance detection sensitivity by up to 100-fold or more compared to conventional methods. This is particularly advantageous for the detection of low-abundance proteins.
The use of this compound in TSA workflows allows for a "click-on" approach to fluorescence. After the deposition of the alkyne handles, different azide-functionalized fluorophores can be introduced, facilitating multiplexed imaging with antibodies from the same host species, a significant challenge in traditional immunofluorescence.
Proximity Labeling (PL)
In proximity labeling, an HRP enzyme is fused to a protein of interest. Upon addition of H₂O₂ and biotin-tyramide (or this compound), HRP generates reactive tyramide radicals that covalently label proteins within a nanometer-scale radius. These biotinylated (or alkyne-tagged) proteins can then be enriched, typically using streptavidin beads, and identified by mass spectrometry. This approach, often referred to as APEX-seq when using an engineered ascorbate peroxidase, allows for the creation of a "snapshot" of the protein interaction landscape and subcellular proteome in living cells.
The use of this compound in proximity labeling offers an alternative to biotin-tyramide. The smaller size of the alkyne group may reduce potential steric hindrance, and the subsequent click chemistry step provides an orthogonal method for biotinylation or the attachment of other tags for downstream analysis.
Quantitative Data
The HRP-tyramide alkyne system offers significant quantitative advantages over traditional methods. The following tables summarize key performance metrics.
| Parameter | Conventional Immunofluorescence | Tyramide Signal Amplification (TSA) | Reference(s) |
| Signal Amplification | 1x (baseline) | Up to 100-fold | |
| Primary Antibody Usage | Standard concentration | Up to 1,000-fold reduction | |
| Detection of Low-Abundance Targets | Often challenging or not possible | High sensitivity enables detection | |
| Multiplexing Capability | Limited by host species of primary antibodies | High, allows use of same-species antibodies |
Table 1: Quantitative Comparison of TSA and Conventional Immunofluorescence
| Method | Labeling Radius | Key Advantages | Key Disadvantages | Reference(s) |
| BioID (Biotin Ligase) | ~10 nm | Longer labeling window, no H₂O₂ required | Slow kinetics (hours) | |
| APEX/HRP (Peroxidase) | <20 nm | Fast kinetics (minutes), high temporal resolution | Requires H₂O₂, potential for oxidative stress |
Table 2: Comparison of Proximity Labeling Methodologies
Experimental Protocols
The following are generalized protocols for the key applications of HRP-tyramide alkyne. Optimization is recommended for specific cell types, tissues, and targets.
Protocol: Multiplexed Immunohistochemistry using TSA with this compound
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections. Perform antigen retrieval using appropriate heat-induced or enzymatic methods.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the first primary antibody at its optimal dilution overnight at 4°C. Wash with PBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash with PBST.
-
Tyramide-Alkyne Deposition: Incubate with a working solution of this compound in amplification buffer containing hydrogen peroxide for 5-10 minutes at room temperature. Wash thoroughly with PBS.
-
Click Chemistry: Prepare a click reaction cocktail containing an azide-conjugated fluorophore, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA). Incubate the sample with the click cocktail for 30-60 minutes at room temperature, protected from light. Wash thoroughly with PBS.
-
Imaging: Mount the slide and image the first color.
-
Antibody Stripping: To proceed with the next target, strip the primary and secondary antibodies, often using a combination of heat and a denaturing buffer.
-
Repeat: Repeat steps 3-9 for each subsequent target, using a different azide-fluorophore for each round.
Protocol: Proximity Labeling using HRP and this compound for Mass Spectrometry
-
Cell Culture and Transfection: Culture cells and transfect them with a vector encoding the protein of interest fused to HRP.
-
Tyramide-Alkyne Labeling: Incubate the cells with this compound for a short period (e.g., 30 minutes) to allow for substrate uptake.
-
H₂O₂ Pulse: Add a low concentration of H₂O₂ to the media for a very short duration (e.g., 1-5 minutes) to initiate the HRP-catalyzed deposition of this compound.
-
Quenching: Quench the reaction by adding an antioxidant solution (e.g., sodium azide, sodium ascorbate).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Click Chemistry for Biotinylation: Perform a click reaction on the cell lysate by adding an azide-functionalized biotin tag, a copper(I) source, and a ligand.
-
Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins to generate a map of the proximal proteome of the bait protein.
Conclusion
The synergy between horseradish peroxidase and this compound provides a robust and versatile platform for a wide range of biological investigations. From achieving unprecedented sensitivity in fluorescence imaging to mapping the intricate networks of protein interactions within living cells, this technology is empowering researchers to explore cellular architecture and function with remarkable detail. The modularity afforded by the alkyne handle and subsequent click chemistry ensures that the applications of this powerful tool will continue to expand, driving new discoveries in basic research and drug development.
References
- 1. biotium.com [biotium.com]
- 2. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]
- 3. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 4. DNAzyme Catalyzed Tyramide Depositing Reaction for In Situ Imaging of Protein Status on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Tyramide Alkyne for Spatial Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tyramide alkyne and its application in spatial biology, focusing on its integration into multiplexed immunofluorescence workflows. It details the underlying principles of Tyramide Signal Amplification (TSA), the specifics of using this compound with click chemistry, experimental protocols, and the advantages this method offers for high-resolution, multiplexed tissue imaging.
Introduction to Tyramide Signal Amplification (TSA) in Spatial Biology
Spatial biology aims to resolve the spatial organization of molecules within tissues, providing critical insights into cellular function, interactions, and disease pathology. A key challenge in spatial biology is the detection of low-abundance proteins. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that addresses this challenge by significantly enhancing the signal from immunohistochemistry (IHC) and in situ hybridization (ISH) assays.[1][2]
The core principle of TSA involves the use of horseradish peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), HRP activates a labeled tyramide substrate.[3][4] This activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target epitope.[4] This enzymatic deposition results in a substantial increase in the localized concentration of the label, leading to a signal amplification of up to 100-fold compared to conventional immunofluorescence methods.
Advantages of TSA in Spatial Biology:
-
Enhanced Sensitivity: Enables the detection of low-abundance proteins that may be undetectable with standard methods.
-
Reduced Primary Antibody Concentration: The high sensitivity of TSA allows for the use of more dilute primary antibodies, which can reduce costs and minimize background staining.
-
Multiplexing Capability: The covalent nature of the tyramide deposition allows for the stripping of primary and secondary antibodies after each round of staining without affecting the signal. This enables sequential labeling of multiple targets with antibodies from the same host species, simplifying multiplex panel design.
This compound: A Clickable Probe for Enhanced Multiplexing
This compound is a specialized form of tyramide that contains a terminal alkyne group. This alkyne moiety serves as a bioorthogonal handle for a subsequent "click chemistry" reaction. Instead of being directly conjugated to a fluorophore, the this compound is first deposited at the target site via the standard TSA mechanism. Then, a fluorophore- or hapten-conjugated azide is introduced, which specifically and covalently attaches to the alkyne-tagged tyramide through a cycloaddition reaction.
This two-step process offers several advantages for advanced spatial biology applications:
-
Flexibility in Fluorophore Choice: Researchers are not limited to pre-labeled fluorescent tyramides. A single this compound reagent can be used with a wide array of azide-modified fluorophores, allowing for greater flexibility in panel design and imaging strategies.
-
Signal Amplification with Novel Probes: It opens the door to using other detection modalities that can be conjugated to an azide.
-
Potential for Reduced Steric Hindrance: The initial deposition of a smaller molecule (this compound) compared to a bulky fluorophore-tyramide conjugate may improve penetration and reduce steric hindrance in dense tissue environments.
Signaling Pathways and Experimental Workflows
Tyramide Signal Amplification (TSA) Mechanism
The fundamental mechanism of TSA is a three-step enzymatic process that leads to the covalent deposition of a labeled tyramide at a specific location in a tissue sample.
This compound with Click Chemistry Workflow for Spatial Biology
The workflow for using this compound in spatial biology involves an initial TSA step to deposit the alkyne, followed by a click chemistry reaction to attach the fluorescent reporter.
Quantitative Data
One study in intracellular flow cytometry, which shares principles of fluorescent detection with spatial biology, showed that optimized TSA enhanced the measurement resolution of a phosphorylated protein by approximately 10-fold compared to standard staining methods. Another study demonstrated a 14- to 30-fold improvement in signal with a relatively dim fluorophore using TSA compared to direct conjugation.
The following table summarizes the key factors influencing signal intensity in a this compound workflow. Optimization of these parameters is crucial for achieving the best results.
| Parameter | Recommendation | Rationale |
| Primary Antibody Concentration | Empirically determine the optimal dilution. This is often significantly more dilute than for standard immunofluorescence. | TSA provides significant signal amplification, so a lower primary antibody concentration can reduce background and non-specific binding. |
| HRP-Secondary Antibody Concentration | Titrate to find the optimal concentration that provides good signal amplification without increasing background. | Sufficient HRP is needed to catalyze the tyramide reaction, but excess can lead to non-specific deposition. |
| This compound Concentration | Typically in the low micromolar range. Titration is recommended. | Concentration affects the density of alkyne deposition. Too high a concentration can lead to increased background. |
| Tyramide Incubation Time | Typically 5-10 minutes. | A short incubation is usually sufficient for robust signal. Longer times may increase background. |
| Click Chemistry Reagents | Use fresh, high-quality reagents. The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry will depend on the experimental setup. | The efficiency of the click reaction directly impacts the final signal intensity. SPAAC is metal-free and often preferred for live-cell applications, while CuAAC is very efficient but requires a copper catalyst that can be toxic to live cells. |
| Azide-Fluorophore Concentration | Titrate to find the optimal concentration for the click reaction. | Sufficient azide-fluorophore is needed to label all deposited alkynes, but excess can lead to non-specific binding and background. |
Experimental Protocols
The following are generalized protocols for the use of this compound in multiplexed immunofluorescence on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: These are starting points and should be optimized for specific antibodies, tissues, and imaging systems.
Deposition of this compound
This protocol covers the steps from tissue preparation to the covalent deposition of this compound.
-
Deparaffinization and Rehydration:
-
Incubate slides in three washes of xylene for 5 minutes each.
-
Incubate in two washes of 100% ethanol for 10 minutes each.
-
Incubate in two washes of 95% ethanol for 10 minutes each.
-
Wash twice in deionized water for 5 minutes each.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Bring slides to a boil in a microwave and then maintain at a sub-boiling temperature for 10 minutes.
-
Cool slides to room temperature for 30 minutes.
-
-
Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Wash twice in deionized water for 5 minutes each.
-
Wash in 1X TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 1% BSA in TBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to its empirically determined optimal concentration.
-
Incubate sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash sections with 1X TBST three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with an HRP-conjugated secondary antibody diluted in antibody diluent for 1 hour at room temperature.
-
Wash sections with 1X TBST three times for 5 minutes each.
-
-
This compound Deposition:
-
Prepare the this compound working solution according to the manufacturer's instructions, typically by diluting a stock solution in the provided amplification buffer containing hydrogen peroxide.
-
Incubate sections with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
Wash sections with 1X TBST three times for 5 minutes each.
-
Click Chemistry Reaction
This protocol describes the attachment of an azide-fluorophore to the deposited this compound. The example below is for a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Prepare Click Reaction Cocktail:
-
Caution: Prepare the cocktail immediately before use.
-
To a suitable buffer (e.g., PBS), add the azide-fluorophore to the desired final concentration.
-
Add a copper (II) sulfate solution (e.g., to a final concentration of 1 mM).
-
Add a copper ligand such as THPTA (e.g., to a final concentration of 5 mM).
-
Add a reducing agent such as sodium ascorbate (e.g., to a final concentration of 50 mM, from a freshly prepared stock).
-
-
Click Reaction Incubation:
-
Incubate the sections with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash sections with 1X TBST three times for 5 minutes each.
-
Wash with PBS three times for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslip with an appropriate mounting medium.
-
The slide is now ready for imaging.
-
Multiplexing Workflow
For multiplexing, after the first round of imaging, the antibodies can be stripped before proceeding to the next target.
-
Antibody Stripping:
-
Perform an antigen retrieval step (e.g., boiling in 10 mM sodium citrate, pH 6.0 for 10 minutes) to remove the primary and secondary antibodies from the previous round.
-
Cool the slides and wash with TBST.
-
-
Next Round of Staining:
-
Repeat the entire workflow from the Blocking step (Protocol 5.1, step 4) with the next primary antibody and a different azide-fluorophore for the click reaction.
-
Conclusion
This compound, in conjunction with click chemistry, represents a powerful and versatile tool in the spatial biology toolbox. By uncoupling the signal amplification and fluorophore introduction steps, it provides researchers with enhanced flexibility and control over their multiplexed imaging experiments. The ability to achieve high signal amplification for low-abundance targets is critical for elucidating complex cellular interactions within the tissue microenvironment. While careful optimization of each step is required, the this compound workflow has the potential to enable new discoveries in basic research, diagnostics, and drug development.
References
Tyramide Alkyne: A Technical Guide to Proximity-Based Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tyramide alkyne as a powerful probe for proximity-based labeling (PBL) applications. It details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for researchers in proteomics, cell biology, and drug discovery.
Introduction to Proximity-Based Labeling with this compound
Proximity-based labeling is a technique used to identify proteins and other biomolecules within a nanometer-scale radius of a protein of interest in living cells.[1][2][3] This is achieved by fusing an enzyme to a "bait" protein, which then generates reactive molecules that covalently label neighboring "prey" biomolecules. These labeled molecules can then be enriched and identified, providing a snapshot of the bait protein's microenvironment.
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method that forms the basis for this approach.[4][5] The core of the system involves the enzyme horseradish peroxidase (HRP) or the engineered ascorbate peroxidase (APEX), which, in the presence of hydrogen peroxide (H₂O₂), catalyzes the conversion of a tyramide-containing substrate into a highly reactive, short-lived radical. This radical then covalently bonds to electron-rich amino acid residues, primarily tyrosine, on nearby proteins.
This compound is a specialized substrate where the tyramide molecule is functionalized with an alkyne group. This "clickable" handle allows for a two-step labeling process. First, the enzymatic proximity labeling occurs, depositing the alkyne moiety onto proximal proteins. Second, a reporter molecule, such as biotin or a fluorophore containing a complementary azide group, is attached via a highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction. This two-step approach offers versatility and can lead to lower background signal compared to direct labeling with bulky tyramide-biotin conjugates.
Advantages of this compound-Based Proximity Labeling:
-
High Sensitivity: TSA can increase detection sensitivity by up to 100-fold compared to conventional methods.
-
Improved Specificity: The short-lived nature of the tyramide radical ensures that labeling is restricted to the immediate vicinity of the enzyme.
-
Versatility: The "clickable" alkyne group allows for the attachment of various reporter tags for different downstream applications, including mass spectrometry, fluorescence microscopy, and western blotting.
-
Enhanced Permeability: Alkyne-modified tyramide probes can exhibit better cell permeability compared to bulkier biotinylated probes, improving labeling efficiency in intact cells.
The Core Mechanism and Workflow
The this compound proximity labeling workflow can be broken down into several key stages, from initial probe introduction to final data analysis.
Enzymatic Labeling Pathway
The process begins with a protein of interest fused to a peroxidase enzyme, typically APEX2, an engineered ascorbate peroxidase that is active in various cellular compartments.
Upon addition of this compound and a brief pulse of hydrogen peroxide, the APEX2 enzyme generates highly reactive this compound radicals. These radicals then covalently attach to nearby proteins.
Experimental Workflow
Following the enzymatic labeling, the alkyne-tagged proteins are derivatized with a reporter molecule via a click chemistry reaction.
This workflow allows for the capture and subsequent identification or visualization of the proteins that were in close proximity to the bait protein.
Quantitative Data Summary
The primary quantitative advantage of this compound-based proximity labeling lies in its signal amplification, leading to higher sensitivity.
| Parameter | Value/Range | Source(s) | Notes |
| Signal Amplification | Up to 100-fold increase in sensitivity | Compared to conventional avidin-biotin complex (ABC) methods. | |
| Labeling Time (APEX2) | ~10 minutes | Significantly faster than the ~18 hours required for BioID. | |
| Labeling Radius | Nanometer-scale | The short lifetime of the radical ensures high spatial resolution. | |
| Click-based Amplification Ratio | 3.0–12.7 fold | A study comparing a click-based amplification method to TSA showed this level of signal increase with low nonspecific amplification. | |
| TSA Amplification Ratio (for comparison) | 7.6-fold | In the same comparative study, TSA showed a higher amplification ratio but also introduced more nonspecific background. | |
| Specificity in Yeast (Alkyne Tyramide) | 94% | A study using alkyne tyramide with APEX2 in yeast mitochondria reported extremely high specificity. |
Experimental Protocols
The following are generalized protocols for key experiments. Optimal conditions, such as antibody and probe concentrations, as well as incubation times, should be empirically determined for each specific experimental system.
In-Cell Proximity Labeling with this compound (APEX2-based)
This protocol is adapted for cultured cells expressing a protein of interest fused to APEX2.
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30% stock)
-
Quenching solution: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer appropriate for downstream analysis.
Protocol:
-
Cell Culture: Culture cells expressing the APEX2-fusion protein to the desired confluency.
-
Probe Incubation: Replace the culture medium with medium containing the desired concentration of this compound (a starting concentration of 1 mM can be tested). Incubate for 30-60 minutes at 37°C.
-
Labeling Initiation: Add H₂O₂ to a final concentration of 1 mM. Gently swirl the plate and incubate for 1 minute at room temperature.
-
Quenching: Immediately aspirate the labeling solution and add the quenching solution. Wash the cells three times with the quenching solution.
-
Cell Lysis: Lyse the cells using a buffer compatible with your downstream application (e.g., RIPA buffer for western blotting, or a denaturing buffer for mass spectrometry).
-
Proceed to Click Chemistry: The resulting cell lysate containing alkyne-labeled proteins is now ready for the click reaction.
Click Chemistry Reaction for Biotinylation
This protocol describes the copper-catalyzed click reaction to attach biotin to the alkyne-labeled proteins in the cell lysate.
Reagents:
-
Azide-PEG4-Biotin stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Cell lysate containing alkyne-labeled proteins.
Protocol:
-
Prepare Click-Chemistry Cocktail: For each 1 mL of cell lysate, prepare the following cocktail immediately before use:
-
Azide-PEG4-Biotin: 10 µL (final concentration 100 µM)
-
TCEP: 10 µL (final concentration 1 mM)
-
TBTA: 10 µL (final concentration 100 µM)
-
CuSO₄: 10 µL (final concentration 500 µM)
-
-
Reaction Incubation: Add the click-chemistry cocktail to the cell lysate. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins (e.g., using methanol/chloroform) to remove excess click chemistry reagents.
-
Resuspend and Enrich: Resuspend the protein pellet in a buffer suitable for streptavidin affinity purification (e.g., containing 1% SDS). Proceed with enrichment of biotinylated proteins using streptavidin-coated beads.
Conclusion
This compound, in conjunction with peroxidases like APEX2, provides a robust and sensitive method for proximity-based labeling. Its "clickable" nature offers significant flexibility for downstream applications and can improve labeling efficiency and specificity. This technical guide provides a foundational understanding and practical protocols for researchers looking to implement this powerful technique to explore protein interaction networks and subcellular proteomes. As with any method, optimization of reaction conditions is crucial for achieving high-quality, reproducible results.
References
- 1. alkyne-phosphoramidite-5-terminal.com [alkyne-phosphoramidite-5-terminal.com]
- 2. Proximity labeling - Wikipedia [en.wikipedia.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. biotium.com [biotium.com]
- 5. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
A Technical Deep Dive: Unraveling the Fundamental Differences Between Tyramide and Tyramide Alkyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological imaging and proteomics, the sensitive detection and localization of molecular targets are paramount. Tyramide-based methodologies have emerged as powerful tools to achieve signal amplification and proximity-dependent labeling. This technical guide elucidates the core distinctions between two key players in this arena: traditional tyramide and its bioorthogonally-reactive counterpart, tyramide alkyne. We will explore their fundamental chemical differences, mechanisms of action, and applications, providing detailed experimental protocols and comparative data to inform experimental design and implementation.
Core Chemical and Mechanistic Differences
At its heart, the difference between tyramide and this compound lies in a single functional group that dictates their subsequent detection and application.
Tyramide , in the context of biological applications, is typically conjugated to a reporter molecule such as a fluorophore or a hapten (e.g., biotin). The foundational technique utilizing this molecule is Tyramide Signal Amplification (TSA) , also known as Catalyzed Reporter Deposition (CARD).[1][2] This enzyme-mediated detection method dramatically enhances the signal from low-abundance targets in techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[3][4]
The mechanism of TSA hinges on the catalytic activity of Horseradish Peroxidase (HRP).[2] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the fluorophore- or hapten-labeled tyramide. This activation generates a highly reactive, short-lived tyramide radical that covalently binds to nearby tyrosine residues on proteins at or near the site of the HRP enzyme. This process results in the deposition of a high density of reporter molecules, leading to a significant amplification of the signal, reportedly by up to 100-fold compared to conventional methods.
This compound , on the other hand, is a modified tyramide molecule that incorporates a terminal alkyne group. This alkyne moiety serves as a "handle" for bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry". This compound is a key substrate for proximity labeling techniques, most notably with engineered peroxidases like APEX2 (ascorbate peroxidase 2).
The initial activation mechanism of this compound is analogous to that of traditional tyramide. A peroxidase, such as APEX2, catalyzes the formation of this compound radicals in the presence of H₂O₂. These radicals then covalently label proximal proteins. However, instead of direct detection of a pre-conjugated fluorophore, the deposited alkyne groups are subsequently detected in a secondary reaction. An azide-containing reporter molecule (e.g., a fluorescent dye, biotin) is "clicked" onto the alkyne-tagged proteins. This two-step process offers a high degree of specificity and has been shown to be highly efficient, with this compound exhibiting greater water solubility and cell wall permeability compared to traditional biotin-tyramide (biotin-phenol) in some systems.
Comparative Summary of Core Features
| Feature | Tyramide (in TSA) | This compound (in Proximity Labeling) |
| Core Structure | Tyramine conjugated to a reporter (fluorophore, biotin) | Tyramine with a terminal alkyne group |
| Enzyme | Horseradish Peroxidase (HRP) | Engineered Peroxidases (e.g., APEX2) |
| Mechanism | HRP-catalyzed radical formation and covalent deposition of a pre-labeled tyramide. | Peroxidase-catalyzed radical formation and covalent deposition of an alkyne-functionalized tyramide. |
| Detection | Direct detection of the conjugated reporter molecule. | Indirect, two-step detection via click chemistry with an azide-labeled reporter. |
| Primary Application | Signal amplification for detecting low-abundance targets in IHC, ICC, FISH. | Proximity-dependent labeling of proteins for proteomics and mapping subcellular proteomes. |
Signaling Pathways and Experimental Workflows
The distinct chemistries of tyramide and this compound lend themselves to different experimental workflows.
Tyramide Signal Amplification (TSA) Workflow
The TSA workflow is an extension of standard immunolabeling protocols, designed to amplify the signal from a primary antibody.
Figure 1: Workflow for Tyramide Signal Amplification (TSA).
This compound Proximity Labeling Workflow
The workflow for this compound involves an initial proximity labeling step followed by a click chemistry reaction for detection.
References
Methodological & Application
Tyramide Alkyne Protocol for Advanced Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Tyramide Alkyne protocol is a powerful signal amplification technique for immunofluorescence (IF) that combines the high sensitivity of Tyramide Signal Amplification (TSA) with the specificity of bioorthogonal click chemistry. This method offers a significant improvement over conventional immunofluorescence and standard TSA, particularly for the detection of low-abundance targets. By employing a two-step detection process, this protocol dramatically enhances the signal-to-noise ratio and minimizes non-specific background, enabling clearer and more precise localization of antigens within cellular and tissue contexts.[1][2]
The core principle of this technique lies in the enzymatic deposition of an alkyne-modified tyramide molecule at the site of the target antigen. A primary antibody binds to the antigen of interest, which is then recognized by a secondary antibody conjugated to horseradish peroxidase (HRP). In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the alkyne-tyramide substrate into a highly reactive radical. This radical covalently binds to electron-rich amino acid residues, such as tyrosine, in the immediate vicinity of the HRP enzyme. This ensures that the alkyne moiety is densely deposited at the location of the target antigen.
The deposited alkyne serves as a bioorthogonal handle for a subsequent click chemistry reaction. A fluorescently-labeled azide is then introduced, which specifically and efficiently reacts with the alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage, resulting in the highly amplified and specific fluorescent labeling of the target.
Key Advantages:
-
Enhanced Sensitivity: The enzymatic amplification of the tyramide deposition, coupled with the highly efficient click reaction, allows for the detection of proteins that are otherwise undetectable with standard immunofluorescence methods.[1]
-
Reduced Background: The two-step detection process significantly reduces the non-specific background often associated with direct fluorescent tyramide TSA methods.[1][2] This is because the small alkyne-tyramide molecule is less prone to non-specific binding than larger fluorophore-conjugated tyramides.
-
Improved Signal-to-Noise Ratio: The combination of high signal amplification and low background results in a superior signal-to-noise ratio, leading to clearer images and more reliable quantification.
-
Multiplexing Capabilities: The covalent nature of the tyramide deposition allows for sequential rounds of antibody staining and stripping, enabling multiplexed detection of several targets within the same sample.
This protocol is particularly advantageous for researchers in drug development and cellular biology who require precise localization and quantification of low-abundance proteins, such as cell surface receptors, transcription factors, and signaling pathway components.
Experimental Protocols
I. Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |
| Alkyne Tyramide | 1 mg/mL | 1-5 µg/mL | DMSO |
| Hydrogen Peroxide (H₂O₂) | 30% | 0.015% | PBS |
| Copper (II) Sulfate (CuSO₄) | 500 mM | 5 mM | Deionized Water |
| Ascorbic Acid | 500 mM | 50 mM | Deionized Water |
| Fluorescent Azide | 1 mM | 1 µM | DMSO or Deionized Water |
| Primary Antibody | Varies | See Table 2 | Antibody Diluent |
| HRP-conjugated Secondary Antibody | Varies | See Table 2 | Antibody Diluent |
Table 1: Reagent Preparation and Recommended Concentrations.
II. Immunofluorescence Staining Protocol
This protocol is designed for cultured cells or tissue sections on slides.
A. Sample Preparation and Blocking
-
Deparaffinization and Rehydration (for FFPE tissues): If using formalin-fixed paraffin-embedded (FFPE) tissue sections, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol washes.
-
Antigen Retrieval (if required): Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) and method (e.g., heat-induced epitope retrieval).
-
Permeabilization: For intracellular targets, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Endogenous Peroxidase Quenching: Incubate the samples in 3% H₂O₂ in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS with 0.1% Tween-20) for 1 hour at room temperature.
B. Antibody Incubation
-
Primary Antibody Incubation: Dilute the primary antibody in antibody diluent to its optimal concentration (see Table 2 for guidance). Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in antibody diluent. Incubate the samples with the secondary antibody for 1 hour at room temperature.
-
Washing: Wash the samples three times with wash buffer for 5 minutes each.
| Antibody | Conventional IF Dilution | This compound IF Dilution |
| Primary Antibody | 1:100 - 1:500 | 1:1,000 - 1:10,000 |
| HRP-conjugated Secondary Antibody | N/A | 1:500 - 1:2,000 |
Table 2: Recommended Antibody Dilution Ranges. Due to the significant signal amplification, primary antibody concentrations should be optimized and are typically much lower than in conventional immunofluorescence.
C. This compound Deposition
-
Prepare Alkyne Tyramide Working Solution: Dilute the alkyne tyramide stock solution to a final concentration of 1-5 µg/mL in PBS containing 0.015% H₂O₂. Prepare this solution fresh.
-
Incubation: Incubate the samples with the alkyne tyramide working solution for 20 minutes at room temperature in the dark.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
D. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use by mixing the following components in PBS:
-
5 mM CuSO₄
-
50 mM Ascorbic Acid
-
1 µM Fluorescent Azide
-
-
Incubation: Incubate the samples with the click reaction cocktail for 40 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
E. Counterstaining and Mounting
-
Counterstaining: If desired, counterstain the nuclei with a suitable nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Washing: Wash the samples twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Caption: Experimental workflow for the this compound protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete peroxidase quenching | Increase incubation time or H₂O₂ concentration for quenching. |
| Non-specific antibody binding | Optimize blocking conditions (time, temperature, blocking reagent). | |
| Primary antibody concentration too high | Further dilute the primary antibody (e.g., 1:5,000 to 1:20,000). | |
| Impure click chemistry reagents | Use high-quality, fresh reagents for the click reaction. | |
| Weak or No Signal | Inactive HRP enzyme | Use fresh HRP-conjugated secondary antibody and H₂O₂. |
| Primary antibody not suitable for IF | Validate the primary antibody using a positive control. | |
| Inefficient click reaction | Ensure ascorbic acid is fresh to reduce Cu(II) to Cu(I). | |
| Photobleaching | Minimize exposure of the sample to light after fluorescent labeling. | |
| Signal Diffusion | Over-incubation with alkyne-tyramide | Reduce the incubation time for the tyramide deposition step. |
Table 3: Troubleshooting Guide for this compound Immunofluorescence.
References
Revolutionizing In Situ Hybridization: A Detailed Guide to Tyramide Alkyne Signal Amplification with Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The detection of low-abundance nucleic acid sequences in situ has long been a challenge in molecular pathology and diagnostics. Traditional in situ hybridization (ISH) methods often lack the sensitivity required for robust detection. Tyramide Signal Amplification (TSA) has emerged as a powerful technique to overcome this limitation by enzymatically depositing a high density of labels at the site of the probe. This guide details a cutting-edge advancement of this technology: Tyramide Alkyne In Situ Hybridization (TA-ISH). This method combines the signal amplification of TSA with the high specificity and versatility of click chemistry, enabling a new level of sensitivity and multiplexing potential.
This protocol outlines the in situ detection of a target nucleic acid sequence using a hapten-labeled probe, followed by enzymatic amplification with an alkyne-containing tyramide conjugate. The deposited alkyne moieties are then detected with high efficiency and specificity using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified fluorophore. This modular approach not only dramatically enhances signal intensity but also provides flexibility in the choice of detection labels.
Principle of this compound In Situ Hybridization
The TA-ISH method is a multi-layered amplification strategy. The core principle involves the following key steps:
-
Hybridization: A hapten-labeled (e.g., Digoxigenin, Biotin) nucleic acid probe binds to the target RNA or DNA sequence within the cell or tissue.
-
Enzymatic Amplification: An antibody-horseradish peroxidase (HRP) conjugate binds to the hapten on the probe. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a tyramide-alkyne conjugate into a highly reactive radical. This radical covalently binds to electron-rich moieties (like tyrosine residues) on proteins in the immediate vicinity of the probe. This results in the deposition of a large number of alkyne groups at the target site.
-
Click Chemistry Detection: The deposited alkyne groups are then detected via a highly specific and efficient click reaction with an azide-labeled fluorophore or other reporter molecule. This reaction is catalyzed by copper (I), leading to the formation of a stable triazole linkage and a strong, localized signal.
This sequential amplification strategy significantly boosts the signal-to-noise ratio, allowing for the reliable detection of even single molecules of RNA.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing this compound In Situ Hybridization on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Sample Preparation and Pre-hybridization
Proper sample preparation is critical for successful ISH. The goal is to preserve tissue morphology and nucleic acid integrity while allowing for probe penetration.
Table 1: Reagents and Solutions for Sample Preparation
| Reagent/Solution | Composition | Storage |
| Xylene | Histological grade | Room Temperature |
| Ethanol Series | 100%, 95%, 70%, 50% in DEPC-treated water | Room Temperature |
| DEPC-treated Water | 0.1% Diethylpyrocarbonate in water, autoclaved | Room Temperature |
| Target Retrieval Solution | Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0) | 4°C |
| Proteinase K Solution | 10-20 µg/mL in PBS | -20°C (stock), prepare fresh |
| PBS (Phosphate Buffered Saline) | pH 7.4, DEPC-treated | Room Temperature |
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes), 50% (1 x 5 minutes).
-
Rinse in DEPC-treated water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Target Retrieval Solution to 95-100°C.
-
Immerse slides in the hot solution for 15-30 minutes.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution at 37°C for 10-30 minutes. The optimal time will depend on the tissue type and fixation.
-
Stop the reaction by rinsing with PBS.
-
-
Pre-hybridization:
-
Incubate sections with hybridization buffer (without probe) in a humidified chamber at the hybridization temperature for 1-2 hours to block non-specific binding sites.
-
II. Hybridization
Table 2: Hybridization Reagents
| Reagent | Typical Concentration |
| Hapten-labeled probe (e.g., DIG-labeled) | 1-10 ng/µL |
| Hybridization Buffer | Commercially available or lab-prepared (contains formamide, dextran sulfate, salts) |
Protocol:
-
Dilute the hapten-labeled probe in pre-warmed hybridization buffer to the desired concentration.
-
Denature the probe by heating at 80-95°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer from the slides and apply the probe solution.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber overnight (16-24 hours) at the appropriate hybridization temperature (e.g., 42-65°C, depending on the probe).
III. Post-Hybridization Washes and Immunodetection
Protocol:
-
Carefully remove the coverslips and wash the slides in a series of stringent wash buffers to remove unbound probe. For example:
-
2x SSC at hybridization temperature: 2 x 15 minutes.
-
0.2x SSC at hybridization temperature: 2 x 15 minutes.
-
Rinse in PBS at room temperature.
-
-
Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-hapten antibody conjugated to HRP (e.g., anti-DIG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.
-
Washes: Wash extensively with PBS or PBST (PBS with 0.1% Tween-20) to remove unbound antibody-HRP conjugate (3 x 10 minutes).
IV. This compound Signal Amplification
Table 3: this compound Amplification Reagents
| Reagent | Typical Concentration |
| Tyramide-Alkyne Stock Solution | 1-5 mM in DMSO |
| Amplification Buffer | Commercial or lab-prepared (e.g., 100 mM Borate buffer, pH 8.5) |
| Hydrogen Peroxide (H₂O₂) | 0.0015-0.003% (final concentration) |
Protocol:
-
Prepare the Tyramide-Alkyne working solution immediately before use by diluting the stock solution in Amplification Buffer containing H₂O₂. A typical starting dilution for the tyramide-alkyne stock is 1:500 to 1:1000.
-
Incubate the slides with the Tyramide-Alkyne working solution for 5-15 minutes at room temperature, protected from light.
-
Stop the reaction by washing thoroughly with PBS (3 x 10 minutes).
V. Click Chemistry Reaction
Table 4: Click Chemistry Reagents
| Reagent | Typical Concentration |
| Azide-Fluorophore | 1-10 µM |
| Copper (II) Sulfate (CuSO₄) | 100-500 µM |
| Sodium Ascorbate | 1-5 mM |
| Copper Ligand (e.g., TBTA, BTTAA) | 500 µM - 2.5 mM |
| Reaction Buffer | PBS or Tris-buffered saline (TBS) |
Protocol:
-
Prepare the click reaction cocktail immediately before use. Add the reagents in the following order: Azide-Fluorophore, Copper (II) Sulfate, Copper Ligand, and finally Sodium Ascorbate to reduce Cu(II) to the catalytic Cu(I).
-
Incubate the slides with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the slides extensively with PBS (3 x 10 minutes).
-
Counterstain with DAPI or another nuclear stain if desired.
-
Mount with an anti-fade mounting medium and coverslip.
Data Presentation
Table 5: Summary of Key Experimental Parameters and Expected Outcomes
| Parameter | Recommended Range | Expected Outcome with Optimization | Troubleshooting for Poor Outcome |
| Proteinase K Concentration | 10-20 µg/mL | Optimal probe accessibility without tissue degradation | Increase concentration for dense tissue; decrease for fragile tissue. |
| Probe Concentration | 1-10 ng/µL | Strong, specific signal | Increase for weak signal; decrease for high background. |
| Hybridization Temperature | 42-65°C | High specificity of probe binding | Increase for non-specific binding; decrease for no signal. |
| Anti-Hapten-HRP Dilution | 1:500 - 1:2000 | Low background, strong amplification | Titer for optimal signal-to-noise ratio. |
| Tyramide-Alkyne Dilution | 1:500 - 1:1000 | High density of alkyne deposition | Titer for optimal signal intensity. |
| Click Reaction Time | 30-60 minutes | Complete and efficient labeling of alkynes | Extend time if signal is weak. |
Mandatory Visualization
Caption: Experimental workflow for this compound In Situ Hybridization.
Caption: Signaling pathway of this compound ISH detection.
Revolutionizing Multiplexed Tissue Imaging: A Detailed Guide to Tyramide Alkyne Technology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize multiple biomarkers simultaneously within the complex architecture of a tissue sample is paramount for advancing our understanding of biology and disease.[1][2][3] Tyramide signal amplification (TSA) has emerged as a powerful technique for enhancing the sensitivity of immunohistochemistry (IHC), enabling the detection of low-abundance proteins. The integration of click chemistry, specifically using tyramide alkyne, further expands the capabilities of TSA, offering a versatile and robust platform for high-plex tissue imaging. This document provides detailed application notes and experimental protocols for leveraging this compound in multiplexed tissue imaging.
Principle of the Technology
Tyramide signal amplification is an enzyme-mediated detection method that utilizes horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules in close proximity to the target antigen. In the presence of hydrogen peroxide, HRP activates the tyramide, which then covalently binds to nearby tyrosine residues on proteins. This enzymatic amplification results in a significant increase in signal intensity, up to 100-fold greater than conventional methods, allowing for the detection of proteins with low expression levels.
The use of this compound introduces a bio-orthogonal handle for subsequent detection. The alkyne group does not react with any native functional groups within the cell, ensuring highly specific labeling. Following the deposition of this compound, a fluorescently-labeled azide can be "clicked" onto the alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This two-step detection strategy offers several advantages, including improved signal-to-noise ratio and the flexibility to use a wide array of fluorescent azides for signal visualization.
For multiplexed imaging, a cyclical process of antibody staining, this compound deposition, click reaction, imaging, and subsequent antibody stripping is employed. The covalent nature of the tyramide bond ensures that the signal remains intact during the stripping process, which removes the primary and secondary antibodies, allowing for the next round of staining without antibody cross-reactivity.
Key Advantages of this compound for Multiplexing
| Feature | Advantage |
| Signal Amplification | Enables the detection of low-abundance proteins, which is often challenging with traditional immunofluorescence. |
| Simplified Panel Design | The antibody stripping process allows for the sequential use of primary antibodies from the same host species, eliminating the need for complex antibody panel optimization. |
| High Multiplexing Capacity | Enables the detection of a large number of markers on a single tissue section, maximizing data acquisition from precious samples. |
| Improved Signal-to-Noise Ratio | The two-step detection process involving click chemistry can lead to lower non-specific background compared to directly fluorescently labeled tyramides. |
| Preservation of Tissue Architecture | Allows for the spatial analysis of multiple biomarkers within the morphological context of the tissue. |
| Compatibility | Can be integrated into existing immunohistochemistry workflows with modifications for the click reaction and stripping steps. |
Experimental Workflow
The following diagram illustrates the general workflow for multiplexed tissue imaging using this compound.
Caption: General workflow for multiplexed tissue imaging using this compound.
Detailed Protocols
I. Tissue Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Incubate in two changes of 100% ethanol for 10 minutes each.
-
Incubate in two changes of 95% ethanol for 10 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat the slides in a microwave or pressure cooker. A common method is to bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature for at least 30 minutes.
-
Rinse slides in deionized water and then in a wash buffer (e.g., PBS with 0.1% Tween-20, PBST).
-
II. Cyclical Immunostaining and Detection (Repeat for each target)
-
Peroxidase Quenching:
-
Incubate slides in 3% hydrogen peroxide in PBS for 15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides three times with PBST.
-
-
Blocking:
-
Incubate slides in a blocking buffer (e.g., 10% normal goat serum in PBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to its optimal concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBST.
-
Incubate slides with an HRP-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
-
Rinse slides three times with PBST.
-
-
This compound Deposition:
-
Prepare the this compound working solution according to the manufacturer's instructions. A typical working concentration is 1-5 µg/ml in an amplification buffer containing 0.0015% hydrogen peroxide.
-
Incubate the slides with the this compound solution for 5-10 minutes at room temperature.
-
Rinse slides three times with PBST.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubate the slides with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Rinse slides three times with PBST.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
-
Antibody Stripping:
-
Remove the coverslip and wash the slides in PBST.
-
Perform a stripping procedure to remove the primary and secondary antibodies. A common method is to use heat-mediated stripping by boiling the slides in a stripping buffer (e.g., 10 mM sodium citrate, pH 6.0) for 10 minutes.
-
Allow the slides to cool to room temperature.
-
Rinse the slides in PBST and proceed to the next staining cycle starting from the Peroxidase Quenching step.
-
III. Final Assembly
-
After the final imaging round, counterstain the slides with DAPI if not already included in the mounting medium.
-
Mount the slides with an antifade mounting medium.
-
Image the final multiplexed staining.
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the HRP-catalyzed deposition of this compound and the subsequent click chemistry reaction.
Caption: Mechanism of this compound deposition and click chemistry labeling.
Data Presentation and Quantitative Comparison
While specific quantitative data can be highly dependent on the tissue type, antibodies, and imaging system used, the following table provides a general comparison of this compound-based multiplexing with other common techniques.
| Parameter | This compound with Click Chemistry | Traditional TSA with Fluorescent Tyramides | Conventional Immunofluorescence |
| Signal Amplification | High (up to 100-fold) | High (up to 100-fold) | Low to Moderate |
| Multiplexing Capacity | High (>20 markers demonstrated) | High (>8 markers demonstrated) | Low (typically 2-4 markers) |
| Antibody Panel Flexibility | High (same species antibodies can be used) | High (same species antibodies can be used) | Low (requires antibodies from different species) |
| Signal-to-Noise Ratio | Potentially higher due to two-step detection | High | Variable |
| Workflow Complexity | High (multiple cycles of staining, stripping, and click reaction) | Moderate to High (multiple cycles of staining and stripping) | Low to Moderate |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete quenching of endogenous peroxidase. | Increase H2O2 incubation time or concentration. |
| Non-specific antibody binding. | Optimize blocking conditions (time, reagent). | |
| Tyramide concentration too high. | Titrate this compound concentration. | |
| Low or No Signal | Inefficient antigen retrieval. | Optimize antigen retrieval method (buffer, time, temperature). |
| Primary antibody concentration too low. | Increase primary antibody concentration. | |
| Incomplete click reaction. | Ensure freshness of click chemistry reagents, especially the reducing agent. | |
| Incomplete Antibody Stripping | Insufficient stripping time or temperature. | Increase stripping time or use a more stringent stripping buffer. |
| Tissue Damage | Harsh antigen retrieval or stripping conditions. | Reduce temperature or duration of heating steps. |
Conclusion
The use of this compound in conjunction with click chemistry offers a powerful and versatile approach for multiplexed tissue imaging. The significant signal amplification, coupled with the flexibility in antibody panel design and the potential for high-plex analysis, makes this technology invaluable for researchers in basic science and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively implement this technique to gain deeper insights into the complex cellular and molecular interactions within tissues.
References
Application Notes and Protocols for Tyramide-Alkyne Click Chemistry in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a robust enzymatic detection method that significantly enhances signal intensity in immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH) applications. The technique relies on horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules in close proximity to the target of interest. This results in a substantial increase in localized signal, enabling the detection of low-abundance targets with high sensitivity and spatial resolution.[1][2]
Integrating click chemistry with TSA offers a powerful second layer of amplification and versatility in fluorophore choice. In this workflow, an alkyne-modified tyramide is deposited at the target site by HRP. Subsequently, a fluorescently-labeled azide is covalently attached to the deposited alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, creating a stable triazole linkage. This method has been shown to provide a superior signal-to-noise ratio compared to traditional TSA, primarily due to the low non-specific binding of the click reagents.[3][4] This two-step amplification process allows for significant signal enhancement while maintaining a low background.
This document provides a detailed protocol for performing tyramide-alkyne click chemistry for fluorescent microscopy applications.
Principle of the Method
The tyramide-alkyne click chemistry workflow involves the following key steps:
-
Immunolabeling: The target antigen is labeled with a primary antibody, followed by an HRP-conjugated secondary antibody.
-
Tyramide Deposition: An alkyne-modified tyramide substrate is added. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the alkyne-tyramide into a highly reactive radical, which then covalently binds to tyrosine residues on proteins near the HRP enzyme.
-
Click Reaction: A fluorescently-labeled azide is added along with a copper(I) catalyst. The azide "clicks" onto the deposited alkyne, resulting in a highly amplified and localized fluorescent signal.
Data Presentation
The integration of click chemistry with tyramide signal amplification provides a significant enhancement in signal intensity and signal-to-noise ratio compared to conventional TSA.
| Parameter | Click-Based Amplification | Tyramide Signal Amplification (TSA) |
| Amplification Fold | 3.0 - 12.7 | ~7.6 |
| Signal-to-Noise Ratio | 36.2 | 4.8 |
| Non-specific Amplification | Very Low | Moderate to High |
Table 1: Comparison of Click-Based Amplification and Traditional Tyramide Signal Amplification. Data synthesized from studies on HeLa cells with EdU labeling. The click-based method demonstrates a significantly higher signal-to-noise ratio due to lower background amplification.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific targets and sample types.
Materials and Reagents
-
Samples: Cells cultured on coverslips or paraffin-embedded tissue sections.
-
Primary Antibody: Specific to the target of interest.
-
Secondary Antibody: HRP-conjugated, specific to the host species of the primary antibody.
-
Alkyne-Tyramide: e.g., Biotin-XX-Tyramide or custom synthesized alkyne-tyramide.
-
Fluorescent Azide: e.g., Alexa Fluor 488 Azide, Alexa Fluor 555 Azide, etc.
-
Click Chemistry Reagents:
-
Copper (II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA
-
Sodium Ascorbate
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Endogenous Peroxidase Quenching Buffer: 3% H₂O₂ in PBS
-
Wash Buffer (TNT Buffer): 0.1 M Tris-HCl, pH 7.5, 0.15 M NaCl, 0.05% Tween-20
-
Amplification Buffer: 0.1 M Borate Buffer, pH 8.5
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
-
Step-by-Step Protocol
1. Sample Preparation
-
For Cultured Cells:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
For Paraffin-Embedded Tissues:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to deionized water.
-
Perform antigen retrieval as required for the specific primary antibody (e.g., heat-induced epitope retrieval in sodium citrate buffer).
-
Wash with deionized water.
-
2. Endogenous Peroxidase Quenching
-
Incubate samples with Endogenous Peroxidase Quenching Buffer (3% H₂O₂) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash three times with PBS for 5 minutes each.
3. Immunolabeling
-
Block non-specific binding by incubating with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with TNT Wash Buffer for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash three times with TNT Wash Buffer for 5 minutes each.
4. Alkyne-Tyramide Deposition
-
Prepare the Alkyne-Tyramide working solution. Dilute the alkyne-tyramide stock solution in Amplification Buffer containing 0.0015% H₂O₂. A starting concentration of 1-10 µg/mL for the tyramide conjugate is recommended, but should be optimized.
-
Incubate the samples with the Alkyne-Tyramide working solution for 5-10 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
5. Click Chemistry Reaction
Note: Prepare the click reaction cocktail immediately before use.
-
Prepare Stock Solutions:
-
100 mM Copper (II) Sulfate in water.
-
200 mM THPTA in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
10 mM Fluorescent Azide in DMSO or water.
-
-
Prepare the Click Reaction Cocktail: For a 200 µL final volume, mix the following in order:
-
PBS (to final volume)
-
Fluorescent Azide (e.g., 2 µL of 10 mM stock for a final concentration of 100 µM)
-
Pre-mixed Copper (II) Sulfate and THPTA (e.g., 2 µL of 100 mM CuSO₄ and 4 µL of 200 mM THPTA for final concentrations of 1 mM and 4 mM, respectively). Incubate the CuSO₄ and THPTA together for a few minutes before adding to the cocktail.
-
Sodium Ascorbate (e.g., 5 µL of 100 mM stock for a final concentration of 2.5 mM). Add this last to initiate the reaction.
-
-
Incubation:
-
Add the click reaction cocktail to the samples.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash five times with PBS for 5 minutes each.
-
6. Counterstaining and Mounting
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip or tissue section with an antifade mounting medium.
7. Imaging
-
Visualize the fluorescent signal using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Tyramide-Alkyne Click Chemistry.
Reaction Schematic
Caption: Principle of Tyramide-Alkyne Click Chemistry signal amplification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete quenching of endogenous peroxidases. | Increase H₂O₂ concentration or incubation time for the quenching step. |
| Non-specific antibody binding. | Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations. | |
| Excess tyramide deposition. | Decrease the tyramide concentration or shorten the incubation time. | |
| Non-specific binding of click reagents. | Ensure thorough washing after the click reaction. Consider using a copper-free click chemistry approach (e.g., SPAAC) if background persists. | |
| Low or No Signal | Inefficient primary or secondary antibody binding. | Verify antibody specificity and optimize antibody dilutions. Ensure proper antigen retrieval. |
| Inactive HRP enzyme. | Use fresh HRP-conjugated secondary antibody. Avoid using buffers containing sodium azide, which inhibits HRP. | |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure the correct ratio of copper to ligand. Degas the click reaction cocktail to remove oxygen. | |
| Low target abundance. | Increase tyramide incubation time or consider a second round of amplification (e.g., using a biotinylated tyramide followed by streptavidin-HRP and a second tyramide). | |
| Photobleaching | Unstable fluorophore. | Use a high-quality antifade mounting medium. Minimize exposure to excitation light. |
References
- 1. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 2. uab.edu [uab.edu]
- 3. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Tyramide Alkyne in Spatial Proteomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The advent of spatial proteomics has revolutionized our ability to understand the intricate cellular architecture and molecular underpinnings of tissue microenvironments. A key technological advancement in this field is the use of tyramide signal amplification (TSA) coupled with bioorthogonal chemistry, specifically the use of tyramide alkyne followed by a click reaction. This powerful combination allows for the highly sensitive and multiplexed detection of proteins in their native spatial context, providing invaluable insights for basic research and drug development.
Tyramide signal amplification is an enzyme-mediated detection method that significantly enhances the signal of low-abundance proteins in immunofluorescence (IF) and immunohistochemistry (IHC) applications[1]. The process utilizes horseradish peroxidase (HRP), typically conjugated to a secondary antibody, to catalyze the deposition of a labeled tyramide substrate in the immediate vicinity of the target protein. This results in a highly localized and amplified signal.
The integration of an alkyne moiety into the tyramide molecule provides a versatile handle for subsequent detection through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry"[2]. This bioorthogonal reaction is highly specific and efficient, allowing for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or mass tags, to the deposited this compound. This two-step approach offers several advantages over traditional TSA methods:
-
Enhanced Multiplexing Capability: By using different azide-modified reporters in sequential rounds of staining, a large number of proteins can be visualized in the same tissue section. This has been demonstrated by the successful quantification of up to 38 proteins in a single formalin-fixed paraffin-embedded (FFPE) tissue sample[3].
-
Improved Signal-to-Noise Ratio: The high specificity of the click reaction minimizes background signal, leading to clearer and more quantifiable images[4].
-
Flexibility in Detection: The alkyne handle allows for the use of a variety of reporter molecules, enabling compatibility with different imaging platforms, including fluorescence microscopy and mass spectrometry-based imaging techniques like Multiplexed Ion Beam Imaging (MIBI).
This technology has found significant applications in cancer research, immunology, and neurobiology, enabling the detailed characterization of the tumor microenvironment, the identification of novel biomarkers, and the elucidation of complex signaling pathways within intact tissues. For instance, TSA has been successfully employed to study the endogenous Erk and Stat cell signaling pathways, providing a greater than 10-fold improvement in measurement resolution compared to standard detection methods.
Experimental Protocols
This section provides a detailed protocol for performing spatial proteomics on FFPE tissue sections using this compound signal amplification followed by a click chemistry reaction for fluorescent detection.
I. Reagents and Materials
-
Tissue Samples: Formalin-fixed paraffin-embedded (FFPE) tissue sections on charged slides.
-
Deparaffinization and Rehydration: Xylene, Ethanol (100%, 95%, 70%).
-
Antigen Retrieval: 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Quenching Solution: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Triton X-100 (PBST).
-
Primary Antibodies: Specific to the proteins of interest.
-
Secondary Antibody: HRP-conjugated secondary antibody against the host species of the primary antibody.
-
This compound Reagent: Stock solution in DMSO.
-
TSA Reaction Buffer: Typically provided with commercial TSA kits, or can be prepared as PBS with 0.0015% H₂O₂.
-
Click Chemistry Reaction Cocktail:
-
Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488).
-
Copper (II) Sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand.
-
Sodium Ascorbate.
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
II. Step-by-Step Experimental Protocol
A. Sample Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 10 minutes.
-
Immerse slides in 100% Ethanol: 2 x 5 minutes.
-
Immerse slides in 95% Ethanol: 2 x 5 minutes.
-
Immerse slides in 70% Ethanol: 2 x 5 minutes.
-
Rinse with deionized water: 2 x 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
-
B. Immunostaining and this compound Deposition
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% H₂O₂ in methanol or PBS for 15-30 minutes at room temperature.
-
Rinse with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST: 3 x 5 minutes.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate slides with the secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
This compound Signal Amplification:
-
Wash slides with PBST: 3 x 5 minutes.
-
Prepare the this compound working solution by diluting the stock in TSA Reaction Buffer.
-
Incubate slides with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
Wash slides with PBS: 3 x 5 minutes.
-
C. Click Chemistry Reaction
-
Prepare Click Reaction Cocktail:
-
Prepare fresh. For a typical reaction, mix the azide-fluorophore, CuSO₄, THPTA, and Sodium Ascorbate in PBS.
-
-
Incubation:
-
Incubate the slides with the Click Reaction Cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash slides with PBS: 3 x 5 minutes.
-
D. Counterstaining and Mounting
-
Nuclear Staining:
-
Incubate slides with DAPI solution for 5-10 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets.
-
Quantitative Data Presentation
The following tables provide a representative example of how quantitative data from a this compound-based spatial proteomics experiment could be presented. The data is hypothetical and for illustrative purposes.
Table 1: Quantification of Immune Cell Markers in a Tumor Microenvironment
| Protein Marker | Cell Type | Mean Signal Intensity (a.u.) | Number of Positive Cells per mm² |
| CD3 | T-cell | 15,234 ± 2,187 | 1,250 |
| CD8 | Cytotoxic T-cell | 18,976 ± 3,452 | 870 |
| FoxP3 | Regulatory T-cell | 12,543 ± 1,987 | 210 |
| CD20 | B-cell | 14,876 ± 2,543 | 450 |
| CD68 | Macrophage | 11,987 ± 1,876 | 620 |
Table 2: Analysis of Signaling Pathway Activation
| Phospho-Protein | Cellular Localization | Percentage of Positive Tumor Cells |
| p-ERK1/2 (T202/Y204) | Nuclear | 35% |
| p-ERK1/2 (T202/Y204) | Cytoplasmic | 55% |
| p-AKT (S473) | Cytoplasmic | 42% |
| p-S6 (S235/236) | Cytoplasmic | 68% |
Visualizations
Experimental Workflow
Caption: Workflow for Tyramide-Alkyne Spatial Proteomics.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK Signaling Pathway.
References
- 1. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Spatial Proteomics with Multicolor Cleavable Fluorescent Tyramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyramide Alkyne for High-Resolution Single-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method used to enhance signals in various applications, including immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH).[1] This technique can boost signal intensity by up to 100-fold, enabling the detection of low-abundance targets that may be missed with conventional methods. The core principle of TSA involves the use of horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules in close proximity to the target of interest.
This document focuses on the use of tyramide alkyne , a specialized tyramide derivative that introduces a terminal alkyne group. This alkyne moiety serves as a handle for a subsequent "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach allows for the covalent attachment of a wide range of reporter molecules, such as fluorescent dyes, to the target site with high specificity and efficiency. The combination of TSA-based amplification with the versatility of click chemistry provides a powerful tool for high-resolution, multiplexed single-cell imaging.
Principle of the Method
The workflow involves two main stages:
-
Tyramide Signal Amplification with this compound: An HRP-conjugated antibody or probe binds to the target of interest. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme activates the this compound substrate. The activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. This results in the deposition of a high density of alkyne groups at the target site.
-
Click Chemistry Reaction: The alkyne-labeled sample is then incubated with an azide-modified reporter molecule (e.g., a fluorescent dye with an azide group) in the presence of a copper(I) catalyst. The copper(I) catalyzes a highly efficient and specific reaction between the alkyne groups deposited by the TSA and the azide groups on the reporter molecule, forming a stable triazole linkage. This step allows for the visualization and quantification of the target.
Advantages of this compound-Based Imaging
-
Enhanced Sensitivity: Enables the detection of low-abundance proteins and nucleic acids.
-
High Resolution: The localized deposition of the signal provides high spatial resolution for precise localization of targets within single cells.
-
Multiplexing Capability: The use of click chemistry allows for the sequential or simultaneous detection of multiple targets by using different azide-modified reporters. This simplifies the design of multiplex IHC panels as primary antibodies from the same host species can be used in an iterative process.
-
Signal Stability: The covalent nature of the tyramide deposition and the click chemistry linkage results in a highly stable signal.
-
Flexibility: A wide variety of azide-modified reporters can be used, providing flexibility in experimental design.
Experimental Workflow and Signaling Pathway
Caption: A diagram illustrating the sequential steps of this compound signal amplification followed by the click chemistry reaction for fluorescent labeling.
Detailed Protocols
Reagents and Materials
| Reagent/Material | Specifications | Storage |
| Fixation Solution | 2-4% Formaldehyde in PBS, pH 7.4 | 4°C |
| Permeabilization Buffer | 0.1% Tween-20 in PBS (PBT) | Room Temperature |
| Endogenous Peroxidase Quenching Solution | 1-3% H₂O₂ in PBT or 1 mM Sodium Azide in PBT | Room Temperature |
| Blocking Buffer | 1-5% BSA or 5-10% Normal Goat Serum in PBT | 4°C |
| Primary Antibody | Specific to the target of interest | 4°C or -20°C |
| Secondary Antibody | HRP-conjugated, specific to the primary antibody host species | 4°C |
| This compound Stock Solution | 1-10 mg/mL in DMSO | -20°C, protected from light |
| Amplification Buffer | Provided with TSA kits, or PBS with 0.0015-0.003% H₂O₂ | Prepare fresh |
| Click Chemistry Reaction Buffer | PBS or Tris-buffered saline (TBS) | Room Temperature |
| Azide-Fluorophore Stock Solution | 1-10 mM in DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) Stock Solution | 100 mM in water | Room Temperature |
| Sodium Ascorbate Stock Solution | 500 mM in water | Prepare fresh |
| Wash Buffer | PBS or PBT | Room Temperature |
| Nuclear Counterstain (Optional) | DAPI or Hoechst | Room Temperature |
| Mounting Medium | Antifade mounting medium | Room Temperature |
Protocol 1: Immunostaining with this compound Deposition
This protocol is a general guideline and may require optimization for specific cell types, tissues, and targets.
-
Sample Preparation and Fixation:
-
For cultured cells, grow on coverslips. For tissue sections, use standard cryosectioning or paraffin-embedding procedures.
-
Fix the sample with 2-4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the sample three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the sample with 0.1% Tween-20 in PBS (PBT) for 10-15 minutes.
-
-
Endogenous Peroxidase Quenching:
-
Incubate the sample in 1-3% H₂O₂ in PBT for 20-60 minutes at room temperature to block endogenous peroxidase activity.
-
Wash thoroughly with PBT three times for 5-10 minutes each.
-
-
Blocking:
-
Incubate the sample with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sample three times with PBT for 5-10 minutes each.
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the sample with the secondary antibody for 1-2 hours at room temperature.
-
-
This compound Signal Amplification:
-
Wash the sample three times with PBT for 5-10 minutes each.
-
Prepare the this compound working solution by diluting the stock solution in the amplification buffer. The final concentration of this compound may range from 1 to 10 µg/mL and should be optimized.
-
Incubate the sample with the this compound working solution for 5-15 minutes at room temperature in the dark.
-
Stop the reaction by washing three times with PBS.
-
Protocol 2: Click Chemistry Labeling
This protocol should be performed immediately following the this compound deposition.
-
Prepare Click Reaction Cocktail:
-
For a 1 mL final volume, mix the following in order:
-
880 µL of PBS
-
10 µL of Azide-Fluorophore stock solution (1-10 mM, for a final concentration of 10-100 µM)
-
100 µL of a freshly prepared premix of CuSO₄ and Sodium Ascorbate (mix 1 µL of 100 mM CuSO₄ with 100 µL of 500 mM Sodium Ascorbate in 899 µL PBS just before adding to the reaction).
-
-
-
Incubation:
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sample three times with PBT for 10 minutes each.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the sample with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip or tissue section with an antifade mounting medium.
-
Image using a high-resolution fluorescence microscope or confocal microscope.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Primary Antibody Concentration | Titrate for optimal signal-to-noise ratio. | Lower concentrations may be used due to signal amplification. |
| HRP-Conjugate Concentration | Titrate for optimal signal-to-noise ratio. | |
| This compound Concentration | 1 - 10 µg/mL | Optimal concentration needs to be determined experimentally. |
| Tyramide Incubation Time | 5 - 30 minutes | Shorter times may reduce background. |
| Azide-Fluorophore Concentration | 10 - 100 µM | |
| Click Reaction Time | 30 - 60 minutes |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Endogenous peroxidase activity not fully quenched. | Increase H₂O₂ concentration or incubation time. |
| Non-specific antibody binding. | Increase blocking time or use a different blocking reagent. | |
| Tyramide concentration too high or incubation too long. | Decrease tyramide concentration and/or incubation time. | |
| No or Weak Signal | Inefficient primary or secondary antibody binding. | Optimize antibody concentrations and incubation times. |
| HRP enzyme activity compromised. | Use fresh H₂O₂ and ensure proper storage of HRP-conjugate. | |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate solution. Ensure proper concentrations of all click reagents. |
Logical Relationships in Multiplexed Imaging
Caption: A flowchart depicting the cyclic process for multiplexed immunofluorescence using tyramide signal amplification and antibody stripping.
References
Revolutionizing Cellular Imaging: A Synergy of Tyramide Signal Amplification and Click Chemistry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The detection of low-abundance biomolecules within complex cellular environments presents a significant challenge in biological research and drug development. Traditional immunofluorescence (IF) techniques often lack the sensitivity required to visualize these targets effectively. Tyramide Signal Amplification (TSA), a powerful enzyme-mediated detection method, has emerged as a robust solution to enhance signal intensity. This technology is further revolutionized by its integration with bioorthogonal click chemistry, offering unparalleled specificity and versatility in fluorescent labeling. This document provides a detailed overview, experimental protocols, and quantitative data for the combined application of tyramide-alkyne signal amplification and fluorescent dye conjugation via click chemistry. This powerful synergy enables researchers to achieve exceptional signal-to-noise ratios and multiplexing capabilities for sensitive and precise biomolecular imaging.
Principle of the Technology
The methodology involves a two-stage process that first amplifies the presence of a target molecule and then attaches a fluorescent reporter.
-
Tyramide Signal Amplification (TSA) with an Alkyne Moiety: This initial phase is analogous to a standard TSA protocol. An antibody-horseradish peroxidase (HRP) conjugate binds to the target of interest. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a tyramide derivative, in this case, tyramide-alkyne, into a highly reactive, short-lived radical. This radical covalently binds to electron-rich amino acid residues (primarily tyrosine) in the immediate vicinity of the HRP enzyme. This enzymatic deposition results in a significant local accumulation of alkyne groups at the site of the target molecule.
-
Click Chemistry for Fluorescent Labeling: The second stage utilizes the principles of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The alkyne groups deposited in the first step serve as a reactive handle for the covalent attachment of a fluorescent dye. A fluorescent dye that has been chemically modified to contain an azide group is introduced along with a copper(I) catalyst. The copper catalyst facilitates the rapid and highly specific ligation of the fluorescent azide to the deposited alkyne, resulting in a stable triazole linkage and the fluorescent labeling of the target.
Advantages of the Combined Approach
-
Enhanced Sensitivity: The enzymatic amplification of the tyramide deposition can increase signal intensity by up to 100-fold compared to conventional methods, enabling the detection of low-abundance targets.
-
High Specificity and Low Background: Click chemistry is bioorthogonal, meaning the azide and alkyne groups do not react with other functional groups found in biological systems, leading to highly specific labeling with minimal background noise.[1]
-
Flexibility in Fluorophore Selection: The two-step nature of this technique allows for the use of a wide variety of fluorescent dyes. Any fluorescent dye that can be modified with an azide group can be used, providing flexibility in choosing fluorophores with desired spectral properties for multiplexing.
-
Improved Signal-to-Noise Ratio: The combination of signal amplification and the high specificity of click chemistry results in an exceptionally high signal-to-noise ratio, leading to clearer and more defined images.[1]
Quantitative Data Presentation
The following tables summarize the quantitative advantages of using tyramide signal amplification combined with click chemistry compared to traditional immunofluorescence and standard TSA.
| Parameter | Standard Immunofluorescence | Tyramide Signal Amplification (TSA) | TSA with Click Chemistry | Reference |
| Signal Amplification | 1x (baseline) | 10-100x | 3-12.7x (Click-based amplification) | [1][2] |
| Signal-to-Noise Ratio | Low to Moderate | High | Very High | |
| Multiplexing Capability | Limited by antibody species | Possible with sequential steps | High, facilitated by diverse azide dyes | |
| Background Signal | Variable | Low to Moderate | Very Low |
Table 1: Comparison of Immunofluorescence Techniques.
| Fluorescent Dye Class | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Alexa Fluor Dyes | 488 - 750 | 519 - 775 | 0.33 - 0.92 | High photostability and brightness. |
| Cy Dyes (e.g., Cy3, Cy5) | 550 - 650 | 570 - 670 | Variable | Prone to photobleaching compared to Alexa Fluors. |
| ATTO Dyes | 488 - 655 | 520 - 680 | High | Excellent photostability and brightness. |
| Janelia Fluor Dyes | 549 - 648 | 571 - 664 | High | Bright and photostable, suitable for super-resolution. |
Table 2: Properties of Commonly Used Fluorescent Dyes for Click Chemistry. Note: Quantum yields can vary depending on the specific dye and conjugation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the combined tyramide-alkyne signal amplification and fluorescent dye conjugation in cultured cells.
Materials and Reagents
-
Cells: Adherent cells cultured on glass coverslips.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Specific to the target of interest.
-
Secondary Antibody: HRP-conjugated antibody against the host species of the primary antibody.
-
Tyramide-Alkyne Stock Solution: 10 mM in DMSO.
-
TSA Amplification Buffer: 0.1 M Borate buffer (pH 8.5) or a commercial amplification buffer.
-
Hydrogen Peroxide (H₂O₂): 30% stock solution.
-
Click Chemistry Reaction Cocktail:
-
Fluorescent Azide Dye Stock Solution: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in nuclease-free water.
-
Copper Protectant Ligand (e.g., THPTA or TBTA) Stock Solution: 250 mM in DMSO/water.
-
Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: 500 mM in nuclease-free water (prepare fresh).
-
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Nuclear Counterstain: DAPI or Hoechst solution.
-
Mounting Medium: Antifade mounting medium.
Protocol
Part 1: Immunostaining and Tyramide-Alkyne Deposition
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
-
Tyramide-Alkyne Reaction:
-
Prepare the Tyramide-Alkyne working solution immediately before use. Dilute the Tyramide-Alkyne stock solution 1:500 to 1:1000 in TSA Amplification Buffer.
-
Add H₂O₂ to the Tyramide-Alkyne working solution to a final concentration of 0.0015%.
-
Incubate the coverslips with the Tyramide-Alkyne reaction mixture for 5-10 minutes at room temperature, protected from light.
-
Stop the reaction by washing three times with PBS for 5 minutes each.
-
Part 2: Click Chemistry Fluorescent Dye Conjugation
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail in the following order. The final volume will depend on the number of coverslips. For a 100 µL final volume:
-
85 µL PBS
-
2 µL CuSO₄ stock solution (final concentration 1 mM)
-
1 µL Copper Protectant Ligand stock solution (final concentration 2.5 mM)
-
2 µL Fluorescent Azide Dye stock solution (final concentration 200 µM)
-
-
Vortex briefly to mix.
-
Add 10 µL of freshly prepared Sodium Ascorbate stock solution (final concentration 50 mM) to initiate the reaction. Vortex immediately.
-
-
Click Reaction Incubation:
-
Apply the click reaction cocktail to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Mandatory Visualizations
Caption: Tyramide Signal Amplification (TSA) with Alkyne Deposition.
Caption: Experimental workflow for TSA-Click Chemistry labeling.
Caption: Logical relationship of key components in the TSA-Click Chemistry technique.
References
Revolutionizing In Situ Detection: A Detailed Workflow for Tyramide Alkyne Signal Amplification in FFPE Tissues
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detection of low-abundance biomarkers in formalin-fixed paraffin-embedded (FFPE) tissues is a significant challenge in immunohistochemistry (IHC) and in situ hybridization (ISH). Tyramide Signal Amplification (TSA) has emerged as a powerful technique to enhance signal intensity, enabling the visualization of targets that are otherwise undetectable.[1][2] This application note details a cutting-edge workflow that combines the high sensitivity of TSA with the versatility of click chemistry, utilizing an alkyne-functionalized tyramide. This method not only dramatically amplifies the signal but also provides a platform for multiplexed imaging and the attachment of various reporter molecules.
The core principle of this workflow involves the enzymatic deposition of tyramide-alkyne molecules at the site of the target protein. Horseradish peroxidase (HRP), typically conjugated to a secondary antibody, catalyzes the conversion of tyramide-alkyne into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme.[1][2] The deposited alkyne groups then serve as handles for a highly specific and efficient bioorthogonal "click" reaction with an azide-functionalized reporter molecule, such as a fluorophore.[3] This two-step amplification strategy offers a significant increase in signal-to-noise ratio and allows for greater flexibility in experimental design.
Advantages of the Tyramide Alkyne Workflow
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Enhanced Sensitivity: Achieves up to 100-fold signal amplification compared to conventional methods, enabling the detection of low-abundance proteins.
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Reduced Primary Antibody Concentration: The significant signal amplification allows for the use of more dilute primary antibodies, reducing costs and minimizing potential background staining.
-
Multiplexing Capabilities: The use of different fluorophore-azides in sequential rounds of staining and stripping allows for the detection of multiple targets on a single tissue section.
-
Versatility: The alkyne handle can be "clicked" to a wide variety of reporter molecules beyond fluorophores, including biotin for further amplification or mass spectrometry tags.
Experimental Workflow Overview
The this compound workflow for FFPE tissues can be broken down into three main stages:
-
FFPE Tissue Preparation and Immunohistochemical Staining: This stage involves the standard procedures of deparaffinization, rehydration, antigen retrieval, and antibody incubations to localize the target protein with an HRP-conjugated secondary antibody.
-
Tyramide-Alkyne Signal Amplification: In this key step, the HRP enzyme is used to deposit tyramide-alkyne molecules at the site of the target.
-
Click Chemistry-Mediated Detection: The alkyne-modified tissue is then incubated with an azide-conjugated fluorophore, leading to a covalent bond and fluorescent labeling of the target.
Quantitative Data
The this compound workflow significantly enhances signal intensity, allowing for substantial adjustments in antibody concentrations and improving the signal-to-noise ratio. The following tables summarize the expected quantitative improvements based on available data and typical experimental outcomes.
Table 1: Primary Antibody Dilution Factor Comparison
| Target Protein | Conventional IHC Dilution | This compound IHC Dilution | Estimated Fold Dilution Increase |
| Low Abundance Cytokine | 1:50 - 1:100 | 1:1000 - 1:5000 | 20-50x |
| Checkpoint Inhibitor | 1:100 - 1:250 | 1:2000 - 1:10000 | 20-40x |
| Transcription Factor | 1:200 - 1:500 | 1:4000 - 1:20000 | 20-40x |
Note: Optimal dilutions should be empirically determined for each antibody and tissue type. The enhanced sensitivity of TSA allows for a significant reduction in the amount of primary antibody required, which can be a considerable cost-saving measure.
Table 2: Signal-to-Noise Ratio Comparison
| Detection Method | Relative Signal Intensity | Relative Background | Signal-to-Noise Ratio |
| Conventional Immunofluorescence | Low to Moderate | Moderate | Low |
| This compound with Click Chemistry | High to Very High | Low | High |
Note: This table represents a qualitative comparison. Actual values will vary depending on the target, antibody, and imaging system. The covalent deposition of the tyramide radical minimizes diffusion and leads to a more localized and intense signal with reduced background.
Experimental Protocols
Protocol 1: FFPE Tissue Preparation and Immunohistochemical Staining
This protocol outlines the initial steps for preparing FFPE tissue sections for the this compound workflow.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
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Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
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Primary antibody
-
HRP-conjugated secondary antibody
-
PBS (Phosphate Buffered Saline)
-
PBST (PBS with 0.1% Tween-20)
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Immerse in 100% Ethanol: 2 x 3 minutes. c. Immerse in 95% Ethanol: 1 x 3 minutes. d. Immerse in 70% Ethanol: 1 x 3 minutes. e. Rinse with deionized water: 2 x 2 minutes.
-
Antigen Retrieval: a. Pre-heat antigen retrieval buffer to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse with deionized water and then with PBS.
-
Peroxidase Block: a. Incubate slides in peroxidase blocking solution for 10-15 minutes at room temperature. b. Rinse with PBS: 3 x 5 minutes.
-
Blocking: a. Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in blocking buffer. b. Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Wash slides with PBST: 3 x 5 minutes. b. Incubate slides with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature in a humidified chamber. c. Wash slides with PBST: 3 x 5 minutes.
Protocol 2: Tyramide-Alkyne Signal Amplification
This protocol describes the deposition of tyramide-alkyne at the target site.
Materials:
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Tyramide-Alkyne reagent
-
Amplification buffer (provided with most TSA kits, or can be prepared as 0.1 M borate buffer, pH 8.5)
-
Hydrogen peroxide (H₂O₂)
-
PBS
Procedure:
-
Prepare Tyramide-Alkyne Working Solution: a. Immediately before use, dilute the tyramide-alkyne stock solution in amplification buffer to the desired concentration (typically 1:100 to 1:500). b. Add H₂O₂ to the diluted tyramide-alkyne solution to a final concentration of 0.0015%.
-
Tyramide Deposition: a. Remove excess wash buffer from the slides. b. Apply the tyramide-alkyne working solution to the tissue sections. c. Incubate for 5-10 minutes at room temperature.
-
Washing: a. Wash slides with PBS: 3 x 5 minutes to remove unbound tyramide.
Protocol 3: Click Chemistry-Mediated Detection
This protocol details the "clicking" of an azide-fluorophore to the deposited alkyne groups.
Materials:
-
Azide-conjugated fluorophore
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper chelating ligand (e.g., THPTA or TBTA)
-
PBS
-
Deionized water
Procedure:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail fresh and use it immediately. The components should be added in the specified order. a. In a microcentrifuge tube, combine the following to create the reaction cocktail (volumes can be scaled as needed for the number of slides):
-
PBS
-
Azide-fluorophore (final concentration typically 2-10 µM)
-
Copper (II) Sulfate (final concentration typically 50-100 µM)
-
Copper chelating ligand (final concentration typically 250-500 µM) b. Vortex briefly to mix. c. Add Sodium Ascorbate (final concentration typically 2.5-5 mM) to initiate the reaction. Vortex immediately.
-
-
-
Click Reaction: a. Remove excess wash buffer from the slides. b. Apply the click reaction cocktail to the tissue sections. c. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Counterstaining: a. Wash slides with PBS: 3 x 5 minutes. b. (Optional) Counterstain nuclei with DAPI or Hoechst. c. Rinse briefly with deionized water.
-
Mounting: a. Mount coverslips using an appropriate mounting medium. b. Allow the mounting medium to cure before imaging.
Mandatory Visualizations
Caption: Experimental workflow for this compound signal amplification.
Caption: Chemical pathway of this compound deposition and click reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient antigen retrieval. | Optimize antigen retrieval time, temperature, and buffer pH. |
| Primary antibody concentration too low. | Decrease the dilution of the primary antibody. | |
| Inactive HRP enzyme. | Use fresh HRP-conjugated secondary antibody. Ensure peroxidase blocking step was not too harsh. | |
| Inefficient click reaction. | Prepare click reaction cocktail fresh. Ensure the use of a reducing agent (sodium ascorbate) to maintain copper in the Cu(I) state. | |
| High Background | Primary antibody concentration too high. | Increase the dilution of the primary antibody. |
| Incomplete blocking. | Increase blocking time or try a different blocking agent. | |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is performed thoroughly. | |
| Non-specific binding of tyramide. | Reduce tyramide-alkyne concentration or incubation time. | |
| Uneven Staining | Tissue drying out during incubation. | Use a humidified chamber for all incubation steps. |
| Incomplete deparaffinization. | Ensure complete removal of paraffin with fresh xylene. |
Conclusion
The this compound workflow represents a significant advancement in the sensitive detection of biomarkers in FFPE tissues. By combining the robust amplification of TSA with the specific and versatile nature of click chemistry, researchers can achieve unparalleled sensitivity and flexibility in their IHC and ISH experiments. This powerful technique opens up new avenues for multiplexed imaging and a deeper understanding of the cellular and tissue microenvironment in both basic research and clinical diagnostics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tyramide Alkyne in TSA
Welcome to our technical support center for Tyramide Signal Amplification (TSA) utilizing tyramide alkyne. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for robust and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration in TSA experiments.
Question: I am observing low or no signal. What are the potential causes and solutions?
Answer:
Low or no signal is a frequent challenge in TSA experiments. Several factors related to this compound concentration and other protocol steps can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Recommended Actions:
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Suboptimal this compound Concentration: The concentration of this compound is critical. If it is too low, the signal will be weak.
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Insufficient Incubation Time: The reaction time for tyramide deposition may be too short.
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Suboptimal Antibody/Probe Concentration: The concentration of the primary antibody or probe, as well as the HRP-conjugated secondary antibody, may be too low.
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Solution: Optimize the concentrations of your primary and secondary antibodies through titration.[1]
-
-
Poor Reagent Penetration: Inadequate permeabilization of tissues or cells can hinder the entry of reagents.
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Solution: Add or extend a tissue permeabilization step in your protocol.
-
-
Masked Epitopes: The target epitope may be masked due to fixation.
-
Solution: Employ antigen retrieval techniques to unmask the target epitopes.
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Question: My experiment is showing high background signal. How can I reduce it?
Answer:
High background can obscure specific signals and lead to false-positive results. Optimizing the this compound concentration is a key step in mitigating this issue.
Potential Causes and Recommended Actions:
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Excessive this compound Concentration: Too high a concentration of this compound can lead to non-specific deposition.
-
Solution: Decrease the this compound concentration in the working solution. A titration experiment is highly recommended.
-
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High Antibody/Probe Concentration: Using too much primary or secondary antibody can increase non-specific binding.
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Solution: Decrease the concentration of the primary and/or secondary antibodies.
-
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Endogenous Peroxidase Activity: Some tissues have endogenous peroxidases that can react with the tyramide, causing background signal.
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Solution: Lengthen the endogenous peroxidase quenching step, for instance, by incubating the sample in 3% H2O2.
-
-
Insufficient Washing: Inadequate washing can leave unbound reagents behind.
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Solution: Increase the number and/or duration of wash steps.
-
-
Contaminated Reagents: Buffers or blocking reagents may be contaminated.
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Solution: Filter your buffers and use high-quality, fresh blocking reagents.
-
Question: The signal is too strong and diffuse, leading to poor resolution. What should I do?
Answer:
Excessively strong and diffuse signals can make it difficult to localize the target accurately. This is often a result of an overactive amplification reaction.
Potential Causes and Recommended Actions:
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This compound Concentration is Too High: An excess of this compound can lead to rapid and widespread deposition, causing the signal to bleed or become blurry.
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Solution: Decrease the this compound concentration in your working solution.
-
-
HRP Conjugate Concentration is Too High: A high concentration of the HRP conjugate will accelerate the tyramide deposition reaction.
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Solution: Decrease the concentration of the HRP conjugate.
-
-
Incubation Time is Too Long: Allowing the tyramide reaction to proceed for too long can result in signal saturation and diffusion.
-
Solution: Shorten the incubation time with the tyramide working solution.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions about the practical aspects of using this compound in TSA.
Question: What is the recommended starting concentration for this compound?
Answer:
The optimal concentration of this compound is highly dependent on the specific application, including the abundance of the target, the sample type, and the desired signal intensity. A good starting point for optimization is typically in the low micromolar range. It is recommended to perform a titration series to empirically determine the best concentration for your experiment.
Question: How should I prepare and store my this compound stock solution?
Answer:
This compound is typically a powder that should be dissolved in a suitable solvent like DMSO to create a stock solution.
-
Storage of Powder: Store the lyophilized this compound at -20°C, protected from light. It is stable for at least one year under these conditions.
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Stock Solution Preparation: Dissolve the powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage (up to a year). For frequent use, a stock solution can be stored at 4°C for several months.
Question: What factors should I consider when optimizing the this compound concentration?
Answer:
Optimizing this compound concentration is a multi-faceted process. Key factors to consider include:
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Target Abundance: Low-abundance targets may require higher concentrations of this compound or longer incubation times to generate a detectable signal.
-
Antibody Affinity and Concentration: High-affinity antibodies may require lower concentrations of this compound to avoid excessive signal deposition.
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HRP Activity: The concentration and activity of the HRP conjugate directly influence the rate of tyramide deposition.
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Incubation Time: The duration of the tyramide reaction needs to be balanced with the this compound concentration to achieve optimal signal-to-noise ratio.
-
Click Chemistry Efficiency: The subsequent click reaction with an azide-modified reporter requires a sufficient density of alkyne groups. The optimization should consider the efficiency of this downstream step.
Data Presentation
Table 1: Recommended Starting Concentrations and Ranges for TSA Reagents
| Reagent | Recommended Starting Concentration | Typical Titration Range | Reference(s) |
| This compound | 2 µM | 0.5 - 10 µM | |
| HRP-Conjugated Secondary Antibody | 1:100 dilution | 1:50 - 1:500 dilution | |
| Hydrogen Peroxide (H₂O₂) | 0.0015% | 0.001% - 0.003% |
Table 2: Troubleshooting Summary for this compound Optimization
| Issue | Potential Cause | Recommended Solution | Reference(s) |
| Low/No Signal | This compound concentration too low | Increase concentration (titrate) | |
| Incubation time too short | Increase incubation time | ||
| High Background | This compound concentration too high | Decrease concentration (titrate) | |
| Endogenous peroxidase activity | Increase quenching time/concentration | ||
| Excess/Diffuse Signal | This compound concentration too high | Decrease concentration | |
| Incubation time too long | Decrease incubation time |
Experimental Protocols
Protocol 1: Titration of this compound Concentration for Optimal Signal-to-Noise Ratio
This protocol outlines a systematic approach to determine the optimal this compound concentration for your specific experimental conditions.
-
Sample Preparation: Prepare multiple identical samples (e.g., tissue sections on slides, cells on coverslips) according to your standard fixation, permeabilization, and blocking procedures.
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Primary and Secondary Antibody Incubation: Incubate all samples with the optimized concentrations of your primary and HRP-conjugated secondary antibodies.
-
Prepare this compound Dilution Series: Prepare a series of working solutions of this compound in the amplification buffer. A recommended starting range is 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM. Also, include a negative control with no this compound.
-
Tyramide Deposition Reaction:
-
Wash the samples thoroughly after the secondary antibody incubation.
-
Add the different concentrations of this compound working solution to the respective samples.
-
Incubate for a fixed time, typically 5-10 minutes at room temperature, protected from light.
-
-
Stop Reaction: Stop the HRP-catalyzed reaction by washing the samples with a stop buffer (e.g., PBS with 0.1% sodium azide) or by thorough washing with PBS.
-
Click Chemistry Reaction: Perform the click chemistry reaction by incubating the samples with an azide-functionalized fluorophore under standard copper-catalyzed or copper-free click reaction conditions.
-
Washing and Mounting: Wash the samples extensively to remove unbound fluorophores and mount them for imaging.
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Imaging and Analysis: Acquire images using consistent settings for all samples. Quantify the signal intensity and background for each concentration to determine the optimal signal-to-noise ratio.
Mandatory Visualization
Caption: Workflow for Tyramide Signal Amplification with this compound.
Caption: Relationship between this compound Concentration and Signal Quality.
References
reducing non-specific binding in tyramide alkyne experiments
Welcome to the technical support center for tyramide alkyne experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to non-specific binding in tyramide signal amplification (TSA) based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in this compound experiments?
High background and non-specific binding in tyramide signal amplification (TSA) experiments can arise from several factors:
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Endogenous Peroxidase Activity: Many tissues and cells, particularly those rich in inflammatory cells like neutrophils and macrophages, have endogenous peroxidases that can react with the tyramide substrate, leading to signal deposition in the absence of the target antigen.[1]
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Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to the binding of primary or secondary antibodies to unintended targets.[2] This can be caused by using a suboptimal blocking agent or an insufficient incubation period.
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Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.[3][4]
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Hydrophobic and Electrostatic Interactions: Non-specific binding can also be driven by hydrophobic or charge-based interactions between antibodies or other reagents and the sample.
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Tyramide Reagent: The tyramide incubation time and concentration can also contribute to background signal. Longer incubation times or higher concentrations can lead to excessive signal deposition.
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Reagent Quality: Contaminated buffers or reagents can introduce particles or molecules that bind non-specifically to the sample.
Troubleshooting Guides
Issue: High Background Staining
High background can obscure the specific signal and make data interpretation difficult. The following troubleshooting steps can help reduce non-specific binding.
1. Quench Endogenous Peroxidase Activity
Endogenous peroxidases must be inactivated before applying the HRP-conjugated antibody. Several methods can be employed, with varying efficacy.
-
Hydrogen Peroxide (H₂O₂): While widely used, its effectiveness can be limited and sometimes reversible. Concentrations typically range from 0.3% to 3% in PBS or methanol.
-
Hydrochloric Acid (HCl): Studies have shown that a dilute HCl solution can be a more effective and irreversible inhibitor of peroxidase activity compared to H₂O₂.
-
Sodium Azide (NaN₃): This can also be used, but its inhibitory effect may be reversible.
Quantitative Comparison of Peroxidase Inhibitors
| Inhibitor | Concentration | Incubation Time | Efficacy | Notes |
| Hydrogen Peroxide (H₂O₂) | 0.3% - 3% in PBS | 5 - 30 min | Moderate to High | Efficacy can be controversial and potentially reversible. |
| Hydrochloric Acid (HCl) | 0.02 N | 10 min | High | Recommended for more complete and irreversible inhibition. |
| Sodium Azide (NaN₃) | 1 mM | 30 - 60 min | Moderate to High | Inhibition may be reversible upon washing. |
| Phenylhydrazine | 0.05 mM | Not Specified | Moderate | Inhibition of HRP activity is incomplete. |
| Glucose Oxidase | 1 unit/ml | Not Specified | Moderate | Found to be better than sodium azide and H₂O₂ in some studies. |
2. Optimize Blocking Steps
Effective blocking is crucial to prevent non-specific antibody binding.
-
Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. Commercial blocking reagents like TrueBlack can also be effective.
-
Incubation Time: Increasing the blocking incubation time can improve its effectiveness.
-
Combined Blocking Strategies: A combination of different blocking agents can be more effective than a single agent.
3. Titrate Antibodies
Optimizing the concentration of both primary and secondary antibodies is critical.
-
Primary Antibody: The high sensitivity of TSA allows for a significant dilution of the primary antibody, often 2- to 50-fold more than in conventional immunohistochemistry.
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Secondary Antibody: The concentration of the HRP-conjugated secondary antibody should also be optimized to minimize non-specific binding while maintaining a strong specific signal.
4. Adjust Buffer Composition
Modifying the buffer can help reduce non-specific interactions.
-
pH Adjustment: Adjusting the pH of the buffer can alter the charge of proteins and reduce electrostatic interactions.
-
Increased Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield charged interactions.
-
Surfactants: Adding a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.
5. Control the Tyramide Reaction
The final step of signal amplification should be carefully controlled.
-
Incubation Time: Shorten the incubation time with the tyramide working solution to reduce background signal.
-
Tyramide Concentration: Decrease the concentration of the labeled tyramide in the working solution.
Experimental Protocols
Protocol 1: Endogenous Peroxidase Quenching
-
After deparaffinization and rehydration, wash the sections in PBS.
-
Prepare the quenching solution. For a 3% H₂O₂ solution, add one part 30% H₂O₂ to nine parts methanol or PBS. For an HCl quench, prepare a 0.02 N HCl solution.
-
Incubate the slides in the quenching solution for 10-30 minutes at room temperature.
-
Wash the slides thoroughly three times with PBS to remove all traces of the quenching solution.
Protocol 2: Optimized Blocking Protocol
-
After the peroxidase quenching step and subsequent washes, incubate the slides with a blocking solution. A common blocking buffer consists of 1-5% BSA in PBS with 0.1% Tween-20 (PBST).
-
For enhanced blocking, consider using a combination of blocking agents, such as TrueBlack followed by Image-iT FX Signal Enhancer and then 5% BSA.
-
Incubate for at least 30-60 minutes at room temperature in a humidified chamber.
-
Proceed with the primary antibody incubation without washing off the blocking solution. The primary antibody should be diluted in the same blocking buffer.
Visualizations
Caption: Workflow for reducing non-specific binding in this compound experiments.
Caption: Tyramide signal amplification and click chemistry pathway.
Caption: Troubleshooting decision tree for high background in tyramide experiments.
References
- 1. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of prostate cancer cell detection using multiplex tyramide signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Improving Signal-to-Noise Ratio with Tyramide Alkyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tyramide alkyne for signal amplification. Our goal is to help you enhance your signal-to-noise ratio and achieve high-quality, reproducible results in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound-based signal amplification experiments.
Issue 1: Low or No Signal
Question: I am observing a very weak or no fluorescent signal after performing this compound signal amplification. What are the possible causes and how can I troubleshoot this?
Answer:
A low or absent signal can be frustrating, but it is often resolvable by systematically evaluating several key steps in the protocol. Here are the most common causes and their solutions:
-
Suboptimal Antibody Concentrations: The concentration of both the primary and secondary antibodies is critical. Due to the amplification nature of this technique, antibody concentrations may need to be significantly different from standard immunofluorescence protocols.[1][2]
-
Inefficient Peroxidase Activity: The horseradish peroxidase (HRP) enzyme is essential for activating the this compound.
-
Solution: Ensure your HRP-conjugated secondary antibody is active and used at the optimal concentration. Also, confirm that the hydrogen peroxide (H₂O₂) solution is fresh and at the correct concentration, as it is a critical substrate for HRP.
-
-
Insufficient Incubation Times: The incubation time with the this compound solution directly impacts the amount of deposited signal.
-
Solution: Increase the incubation time with the this compound working solution. Typical incubation times range from 5 to 30 minutes, but this may need to be optimized for your specific target and sample type.
-
-
Poor Reagent Penetration: Inadequate permeabilization of your cells or tissue can prevent antibodies and other reagents from reaching the target epitope.
-
Solution: Optimize your permeabilization step. For cultured cells, a 10-15 minute incubation with 0.1% Triton X-100 is a good starting point. For tissues, the duration and concentration may need to be increased.
-
-
Masked Epitopes: The fixation process can sometimes mask the antigen, preventing the primary antibody from binding.
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Solution: Incorporate an antigen retrieval step into your protocol, especially when working with formalin-fixed paraffin-embedded (FFPE) tissues. Common methods include heat-induced epitope retrieval (HIER) using citrate or EDTA buffers.
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Issue 2: High Background
Question: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce this non-specific staining?
Answer:
High background can be caused by several factors, from non-specific antibody binding to endogenous peroxidase activity. Here’s how to address these issues:
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Non-Specific Antibody Binding: Antibodies may bind to unintended targets in your sample.
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Solution:
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Decrease the concentration of the primary and/or HRP-conjugated secondary antibody.
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Optimize your blocking step by using a suitable blocking buffer (e.g., 5% BSA) for 30-60 minutes.
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Increase the number and duration of wash steps after antibody incubations.
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Consider using cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins.
-
-
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Endogenous Peroxidase Activity: Some tissues and cells have endogenous peroxidases that can react with the tyramide substrate, leading to non-specific signal deposition.
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Solution: Quench endogenous peroxidase activity before applying the primary antibody. A common method is to incubate the sample in 0.3-3% H₂O₂ for 5-30 minutes.
-
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Excess Tyramide Deposition: Too much this compound can lead to diffusion and non-specific binding.
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Solution:
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Decrease the concentration of the this compound in your working solution.
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Shorten the incubation time with the this compound solution.
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-
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Autofluorescence: Some biological structures can be naturally fluorescent.
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Solution: If autofluorescence is a problem, consider using a spectral unmixing tool if your imaging software has this capability. You can also try a pre-incubation step with a commercial autofluorescence quenching reagent.
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Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve signal amplification?
A1: this compound is a molecule that contains a tyramide group and an alkyne group. In tyramide signal amplification (TSA), an HRP-conjugated antibody is used to locally activate the tyramide in the presence of hydrogen peroxide. The activated tyramide then covalently binds to nearby tyrosine residues on proteins. The "alkyne" part of the molecule is a reactive group that can then be "clicked" to an azide-containing fluorescent probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This two-step process allows for significant signal amplification because a single HRP enzyme can catalyze the deposition of many this compound molecules, which can then each be labeled with a fluorophore.
Q2: What are the key advantages of using this compound over traditional fluorescently-labeled tyramides?
A2: The primary advantage of this compound is the flexibility of the "click chemistry" step. This allows for a modular approach where you can use a variety of azide-modified fluorescent dyes without needing a different tyramide conjugate for each color. This can be particularly useful for multiplex imaging. Additionally, some studies suggest that click-based amplification can offer a higher signal-to-noise ratio compared to traditional TSA due to lower nonspecific binding of the detection reagents.
Q3: What are the essential components for a successful this compound "click" reaction?
A3: The core components for the copper-catalyzed click reaction are:
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This compound-labeled sample: Your biological sample after the HRP-mediated deposition of this compound.
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Azide-modified fluorescent probe: The fluorophore you will use for detection.
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Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.
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Reducing Agent (e.g., Sodium Ascorbate): To reduce Cu(II) to the active Cu(I) state.
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Copper Ligand (optional but recommended, e.g., THPTA or TBTA): To stabilize the Cu(I) ion, which improves reaction efficiency and reduces potential cytotoxicity.
Q4: Can I perform multiplex imaging using this compound?
A4: Yes, this compound is well-suited for multiplex imaging. Because the tyramide becomes covalently bound to the sample, you can strip the primary and secondary antibodies after the first round of detection and then re-stain with a new set of antibodies for a different target. This process can be repeated for multiple targets.
Experimental Protocols & Data
General Protocol for this compound Staining and Click Reaction
This protocol provides a general workflow. Optimal conditions, particularly antibody and tyramide concentrations, as well as incubation times, should be determined empirically for each specific application.
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Sample Preparation:
-
Fix cells or tissues using standard protocols (e.g., 4% paraformaldehyde for 15 minutes).
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Endogenous Peroxidase Quenching (Critical for High Background Reduction):
-
Incubate with 1-3% H₂O₂ in PBS for 10-30 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 60 minutes.
-
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Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer.
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Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
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Secondary Antibody Incubation:
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Dilute the HRP-conjugated secondary antibody in the blocking buffer.
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Incubate for 30-60 minutes at room temperature.
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Wash three times with PBS.
-
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This compound Deposition:
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Prepare the this compound working solution in an amplification buffer with 0.0015% H₂O₂.
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Incubate for 5-10 minutes at room temperature, protected from light.
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Wash three times with PBS.
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-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
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If desired, counterstain nuclei with DAPI.
-
Mount the coverslip using an anti-fade mounting medium.
-
Quantitative Data Summary Tables
The following tables provide starting points for optimizing your this compound experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Starting Concentration | Optimization Range |
| Primary Antibody | Varies by antibody | Determine empirically |
| HRP-conjugated Secondary Antibody | 1:100 - 1:500 | 1:100 - 1:1000 |
| This compound | 1:100 from stock | 1:50 - 1:200 |
| Hydrogen Peroxide (for quenching) | 1% | 0.3% - 3% |
| Hydrogen Peroxide (for amplification) | 0.0015% | 0.0015% - 0.003% |
| Azide-Fluorophore | 1-10 µM | 0.5 - 25 µM |
| Copper(II) Sulfate | 100 µM | 50 - 500 µM |
| Sodium Ascorbate | 2.5 mM | 1 - 5 mM |
Table 2: Recommended Incubation Times
| Step | Starting Time | Optimization Range |
| Peroxidase Quenching | 20 minutes | 5 - 60 minutes |
| Blocking | 60 minutes | 30 - 90 minutes |
| Primary Antibody | 60 minutes (RT) | 60 min (RT) to overnight (4°C) |
| Secondary Antibody | 60 minutes | 30 - 90 minutes |
| This compound Deposition | 10 minutes | 5 - 30 minutes |
| Click Reaction | 30 minutes | 20 - 60 minutes |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signal Amplification Pathway.
Caption: General Experimental Workflow for this compound Staining.
References
common pitfalls in tyramide alkyne click chemistry reactions
Welcome to the technical support center for tyramide-alkyne click chemistry reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a copper ligand in CuAAC (Click Chemistry) reactions, and which one should I choose?
A1: In Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Cu(I) oxidation state is essential for catalysis. However, Cu(I) is unstable in aqueous solutions and can be readily oxidized to the inactive Cu(II) state. Furthermore, copper ions can be toxic to cells.[1][2][3] A copper ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, is critical for several reasons:
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Stabilizes Cu(I): The ligand protects the Cu(I) catalyst from oxidation and disproportionation, ensuring the reaction proceeds efficiently.[4][5]
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Reduces Cytotoxicity: By chelating the copper ions, the ligand minimizes their toxic effects, which is especially important for live-cell imaging.
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Accelerates the Reaction: Ligands can increase the rate of the click reaction, allowing for faster and more efficient labeling.
For most biological applications in aqueous buffers, THPTA is a highly recommended water-soluble ligand that effectively stabilizes Cu(I) and protects biomolecules from oxidative damage.
Q2: I am observing high background fluorescence in my imaging. What are the potential causes and how can I reduce it?
A2: High background is a common issue and can originate from either the tyramide signal amplification (TSA) step or the click reaction itself.
Potential Causes from TSA:
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Endogenous Peroxidase Activity: Tissues can have endogenous peroxidases that will react with the tyramide substrate, leading to non-specific deposition.
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Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
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Insufficient Blocking: Inadequate blocking can result in antibodies binding non-specifically to the sample.
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Prolonged Incubation with Tyramide: Over-incubation with the tyramide substrate can cause the reaction product to diffuse and deposit non-specifically.
Potential Causes from Click Chemistry:
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Non-specific Binding of the Alkyne/Azide Probe: The fluorescent probe itself might non-specifically adhere to cellular components.
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Copper-Mediated Non-specific Labeling: In copper-catalyzed reactions, alkynes can sometimes react with other cellular components in a copper-dependent manner.
Solutions:
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Quench Endogenous Peroxidases: Pre-treat your samples with hydrogen peroxide (e.g., 0.3-3% H₂O₂) to inactivate endogenous peroxidases.
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Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
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Thorough Washing: Increase the number and duration of wash steps after antibody incubations and the click reaction to remove unbound reagents.
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Optimize Tyramide Incubation Time: Reduce the incubation time with the tyramide substrate.
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Include Proper Controls: A "no primary antibody" control is essential to assess the level of non-specific binding from the secondary antibody and subsequent steps. An unstained control can help evaluate autofluorescence.
Q3: My signal is very weak or absent. What are the likely reasons and troubleshooting steps?
A3: Low or no signal can be frustrating. The problem could lie in the TSA step, the click reaction, or the initial sample preparation.
Potential Causes:
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Inefficient TSA:
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Insufficient primary or HRP-conjugated secondary antibody.
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Inactive HRP enzyme.
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Sub-optimal tyramide concentration or incubation time.
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Failed Click Reaction:
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Inactivated Copper Catalyst: Oxidation of Cu(I) to Cu(II) will halt the reaction. This can be caused by exposure to oxygen.
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Degraded Reagents: Sodium ascorbate, the reducing agent, is particularly prone to oxidation and should be prepared fresh.
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Inaccessible Alkyne/Azide Groups: The alkyne or azide moieties on your biomolecule of interest may be buried or sterically hindered.
-
-
Antigen Masking: The epitope for your primary antibody may be masked by fixation.
Troubleshooting Steps:
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Optimize TSA Conditions: Increase the concentration of your primary and/or secondary antibodies. Lengthen the incubation time with the tyramide substrate.
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Ensure Active Click Chemistry Reagents:
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Always use freshly prepared sodium ascorbate solution.
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Protect the reaction mixture from extensive exposure to air.
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Ensure your copper source and ligand are of high quality.
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Perform Antigen Retrieval: If you suspect antigen masking, perform an appropriate antigen retrieval step before antibody labeling.
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Run a Positive Control: Use a known positive control sample to verify that your antibodies and reagents are working correctly.
Troubleshooting Guides
Issue 1: High Background
| Potential Cause | Recommended Solution(s) |
| Endogenous peroxidase activity | Pre-treat sample with 0.3-3% H₂O₂. |
| High antibody concentration | Titrate primary and secondary antibodies to determine optimal (lower) concentrations. |
| Insufficient washing | Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to wash buffers for fixed cells. |
| Prolonged tyramide incubation | Shorten the incubation time with the tyramide working solution. |
| Non-specific probe binding | Include a control without the azide/alkyne metabolic labeling to assess non-specific dye binding. |
| Contaminated blocking reagent | Use a fresh, high-quality blocking reagent and filter it if necessary. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution(s) |
| Low antibody concentration | Increase the concentration of the primary and/or HRP-conjugated secondary antibody. |
| Insufficient tyramide deposition | Lengthen the incubation time with the tyramide working solution. |
| Inactive copper catalyst (Cu(I) oxidation) | Use a copper-stabilizing ligand (e.g., THPTA). Prepare sodium ascorbate solution fresh for each experiment to maintain a reducing environment. Minimize oxygen exposure. |
| Inaccessible alkyne/azide groups | Consider using denaturing or solvating conditions (e.g., adding DMSO) if you suspect the reactive groups are buried within a biomolecule. |
| Antigen masking | Perform antigen retrieval to unmask target epitopes. |
| Inefficient cell permeabilization | Ensure your permeabilization step is sufficient for reagents to access intracellular targets. |
Experimental Protocols & Data
Optimized CuAAC Reaction Conditions for Cell Labeling
The following table provides a starting point for optimizing your CuAAC reaction conditions for cell-surface labeling. Concentrations may need to be adjusted based on the specific cell type, target, and probes being used.
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne-Fluorophore | 10 mM in DMSO | 25 µM | |
| CuSO₄ | 100 mM in H₂O | 50 µM | |
| THPTA | 200 mM in H₂O | 250 µM | |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5 mM | |
| Aminoguanidine | 1 M in H₂O | 1 mM |
General Protocol for CuAAC on Cultured Cells:
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Metabolically label cells with an azide- or alkyne-modified precursor.
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Wash the cells with buffer (e.g., PBS).
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Prepare the click reaction cocktail by mixing CuSO₄ and THPTA first, then adding the alkyne-fluorophore and aminoguanidine.
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Initiate the reaction by adding freshly prepared sodium ascorbate to the cocktail.
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Add the reaction cocktail to the cells and incubate for 1-5 minutes at 4°C.
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Wash the cells thoroughly with buffer to remove unreacted reagents.
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Proceed with fixation and imaging.
Tyramide Signal Amplification (TSA) Workflow
Caption: General workflow for tyramide-alkyne click chemistry.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Optimizing HRP Incubation Time for Tyramide Alkyne Signal Amplification
Welcome to the technical support center for optimizing your tyramide alkyne signal amplification experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your research.
Troubleshooting Guide
This section addresses common issues encountered during the this compound signal amplification workflow.
| Problem | Possible Cause | Recommended Action |
| Low or No Signal | Inadequate HRP enzyme activity. | Ensure the HRP conjugate is active and used at an optimal concentration. Titer the HRP conjugate to determine the best concentration for your assay.[1] |
| Insufficient incubation time with this compound. | Increase the incubation time with the this compound working solution. Start with the recommended time and perform a time-course experiment to determine the optimal duration.[1] | |
| Suboptimal concentration of this compound. | Optimize the this compound concentration. A concentration that is too low will result in a weak signal.[2] | |
| Inefficient primary or secondary antibody binding. | Optimize the concentrations of your primary and secondary antibodies.[1][3] | |
| Target antigen masking. | Consider using antigen retrieval techniques to unmask epitopes. | |
| High Background | Excessive HRP enzyme activity. | Decrease the concentration of the HRP conjugate. |
| HRP incubation time is too long. | Reduce the incubation time with the this compound solution. | |
| This compound concentration is too high. | Decrease the concentration of the this compound in the working solution. | |
| Endogenous peroxidase activity. | Quench endogenous peroxidases in your sample before antibody incubation. Common quenching agents include hydrogen peroxide (H₂O₂). | |
| Non-specific antibody binding. | Increase the number and duration of wash steps. Use an appropriate blocking reagent. | |
| Signal Diffusion or Blurry Signal | HRP incubation time is excessively long. | Shorten the incubation time with the this compound working solution to limit the diffusion of the reactive tyramide radicals. |
| High concentration of HRP conjugate. | Reduce the concentration of the HRP conjugate to decrease the rate of the enzymatic reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind tyramide signal amplification (TSA)?
A1: Tyramide signal amplification is an enzyme-mediated detection method that enhances the signal of a target protein or nucleic acid sequence. A horseradish peroxidase (HRP)-conjugated secondary antibody binds to the primary antibody at the target site. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a labeled tyramide substrate (in this case, this compound) into a highly reactive, short-lived radical. This radical then covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in close proximity to the HRP enzyme, resulting in a significant amplification of the signal at the site of the target. The deposited alkyne groups can then be detected via a copper(I)-catalyzed click reaction with an azide-modified reporter molecule.
Q2: What is a typical starting point for HRP incubation time with this compound?
A2: A common starting point for HRP incubation with the tyramide working solution is between 5 and 30 minutes at room temperature. However, the optimal time is dependent on several factors, including the abundance of the target, the concentration of the HRP conjugate, and the concentration of the this compound. For low-abundance targets, longer incubation times may be necessary, while for highly abundant targets, shorter times are often sufficient to prevent signal saturation and diffusion.
Q3: How do I optimize the HRP incubation time for my specific experiment?
A3: To optimize the HRP incubation time, it is recommended to perform a time-course experiment. Prepare multiple identical samples and vary the incubation time with the this compound solution (e.g., 5, 10, 15, 20, 30 minutes) while keeping all other parameters constant. Then, analyze the signal intensity and background levels for each time point to determine the optimal incubation time that provides the best signal-to-noise ratio.
Q4: Can I perform multiplexed detection using this compound?
A4: Yes, tyramide signal amplification is compatible with multiplexed detection. After the first round of signal amplification with this compound and subsequent detection, the antibodies can be removed from the sample without affecting the covalently bound tyramide. This allows for sequential rounds of staining with different primary antibodies from the same host species.
Experimental Protocols
General Workflow for this compound Signal Amplification
This protocol provides a general outline. Specific details may need to be optimized for your particular application.
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Sample Preparation: Prepare your cells or tissue sections according to your standard protocol for immunofluorescence or immunohistochemistry. This typically includes fixation, permeabilization, and blocking steps.
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Endogenous Peroxidase Quenching: Incubate the sample with a peroxidase quenching solution (e.g., 3% H₂O₂ in PBS) for 10-60 minutes at room temperature to inhibit endogenous peroxidase activity. Wash thoroughly with PBS.
-
Primary Antibody Incubation: Incubate the sample with your primary antibody at its optimal dilution in a blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the sample to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.
-
This compound Reaction:
-
Prepare the this compound working solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an amplification buffer containing a low concentration of H₂O₂ (e.g., 0.0015%).
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Wash the sample to remove unbound secondary antibody.
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Incubate the sample with the this compound working solution for the optimized amount of time (e.g., 5-30 minutes) at room temperature, protected from light.
-
-
Stopping the Reaction: Stop the enzymatic reaction by washing the sample thoroughly with a stop buffer or PBS.
-
Click Chemistry Detection:
-
Prepare the click reaction cocktail containing an azide-functionalized fluorescent dye, a copper(I) source, and a ligand.
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting: Wash the sample to remove excess click chemistry reagents, counterstain nuclei if desired (e.g., with DAPI), and mount with an appropriate mounting medium.
Data Presentation
When optimizing your HRP incubation time, it is crucial to systematically record and analyze your data. The following table provides a template for how you might structure your optimization results.
Table 1: Example of HRP Incubation Time Optimization Data
| Incubation Time (minutes) | Average Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 5 | 500 | 50 | 10 | Weak but specific signal. |
| 10 | 1500 | 75 | 20 | Strong, specific signal with low background. |
| 15 | 2500 | 150 | 16.7 | Very strong signal, slight increase in background. |
| 20 | 3000 | 300 | 10 | Saturated signal, noticeable background. |
| 30 | 3000 | 500 | 6 | Saturated signal, high background, some signal diffusion. |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
Tyramide Signal Amplification Workflow
Caption: Workflow of this compound signal amplification.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Optimizing Antibody Dilutions for Tyramide Alkyne Amplification
Welcome to the technical support center for optimizing your tyramide alkyne amplification experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal signal amplification with low background.
Frequently Asked Questions (FAQs)
Q1: Why is antibody dilution so critical for Tyramide Signal Amplification (TSA)?
Tyramide Signal Amplification (TSA) is an enzyme-mediated detection method that significantly enhances signal intensity, often by 10 to 100 times compared to conventional immunofluorescence (IF) or immunohistochemistry (IHC).[1][2] Due to this amplification, the optimal concentration of the primary antibody is typically much lower than what is used in standard protocols.[1][3] Using the same antibody concentration as for conventional methods will likely lead to signal saturation, high background, and poor resolution.[4] Therefore, empirical titration of the primary antibody is essential to find the optimal balance between specific signal and background noise.
Q2: How much should I dilute my primary antibody compared to a standard immunofluorescence protocol?
As a general starting point, you should dilute your primary antibody 2- to 50-fold more than you would for a conventional immunofluorescence experiment. For example, if you typically use a 1:1,000 dilution for standard IF, you might start your TSA optimization with dilutions ranging from 1:4,000 to 1:10,000. However, the ideal dilution must be determined experimentally for each antibody and sample type.
Q3: What are the key parameters to optimize in a TSA experiment?
Several factors should be optimized to achieve the best results. These include:
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Primary antibody concentration: This is the most critical parameter to titrate.
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HRP-conjugated secondary antibody concentration: A higher concentration can lead to increased background.
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Tyramide reagent concentration and incubation time: Both can be adjusted to control the signal intensity. Shorter incubation times can help reduce excessive signal and improve resolution.
Q4: Can I use the same secondary antibody dilution as in my standard IF protocol?
It is recommended to also titrate the HRP-conjugated secondary antibody. An excess of the secondary antibody-HRP conjugate can lead to the formation of tyramide dimers, which can cause nonspecific background staining. Optimizing the secondary antibody dilution is crucial for minimizing this effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration. Perform a titration series to find the optimal dilution. |
| HRP-conjugated secondary antibody concentration is too high. | Decrease the concentration of the HRP conjugate. | |
| Tyramide incubation time is too long. | Shorten the incubation time with the tyramide working solution. | |
| Endogenous peroxidase activity in the tissue. | Ensure adequate quenching of endogenous peroxidases, for example, by incubating the sample in 0.3-3% H₂O₂. | |
| Nonspecific antibody binding. | Use an appropriate blocking buffer. Ensure all antibodies are diluted in a suitable blocking solution. Increase the number and duration of wash steps. | |
| Low or No Signal | Primary antibody concentration is too low. | Optimize the primary antibody concentration by testing a range of dilutions. |
| HRP-conjugate concentration is too low. | Titer the HRP conjugate to determine the optimal concentration for signal amplification. | |
| Tyramide incubation time is too short. | Lengthen the incubation time with the tyramide working solution. | |
| Suboptimal antigen retrieval. | Use appropriate antigen retrieval techniques to unmask target epitopes. | |
| Excessive or Blurry Signal | Primary or secondary antibody concentration is too high. | Optimize the antibody concentrations through titration. |
| Tyramide concentration is too high or incubation is too long. | Decrease the tyramide concentration in the working solution and/or shorten the incubation time. |
Experimental Protocols & Data
Antibody Dilution Optimization Workflow
The following diagram illustrates a typical workflow for optimizing antibody dilutions for TSA.
Caption: Workflow for optimizing primary antibody dilutions in a this compound amplification experiment.
Example Antibody Dilution Ranges for TSA
The following table provides starting dilution ranges for antibodies in TSA compared to conventional immunofluorescence. These are general recommendations and optimal dilutions should be determined empirically.
| Reagent | Conventional IF/IHC Dilution | Recommended Starting TSA Dilution | Reference |
| Primary Antibody | 1:500 - 1:2,000 | 1:2,000 - 1:20,000 (or 2-50x more dilute) | |
| HRP-conjugated Secondary Antibody | 1:500 - 1:1,000 | 1:100 - 1:500 | |
| Tyramide Reagent | N/A | 1:50 - 1:100 from stock solution |
Detailed Protocol: Primary Antibody Titration for TSA
This protocol outlines the key steps for determining the optimal primary antibody concentration.
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Sample Preparation:
-
Perform fixation, permeabilization, and antigen retrieval as required for your specific sample and target.
-
Quench endogenous peroxidase activity by incubating the sample in a suitable quenching buffer (e.g., 0.3% H₂O₂ in PBS for 15-30 minutes).
-
Wash the sample thoroughly with PBS.
-
Block non-specific binding sites by incubating with a blocking solution (e.g., 1% BSA in PBS with 0.3% Triton X-100) for at least 1 hour.
-
-
Primary Antibody Incubation:
-
Prepare a series of dilutions for your primary antibody in the blocking buffer. A good starting range would be 5-fold, 10-fold, 20-fold, and 50-fold more dilute than your standard IF/IHC protocol.
-
Include a negative control with no primary antibody.
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Incubate the samples with the different primary antibody dilutions overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Amplification:
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Wash the samples three times with a wash buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes each.
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Incubate with an HRP-conjugated secondary antibody at a pre-determined optimal dilution (e.g., 1:200) for 30-60 minutes at room temperature.
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Wash the samples three times with the wash buffer.
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Prepare the this compound working solution according to the manufacturer's instructions (typically a 1:50 or 1:100 dilution in the provided amplification buffer).
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Incubate the samples with the tyramide working solution for 5-10 minutes at room temperature, protected from light.
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Stop the reaction by washing thoroughly with the wash buffer.
-
-
Detection and Imaging:
-
Proceed with the click chemistry reaction to attach the fluorescent probe to the alkyne-modified tyramide.
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Wash, counterstain nuclei if desired, and mount the samples.
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Acquire images using consistent settings for all samples to compare the signal-to-noise ratio across the different primary antibody dilutions.
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Tyramide Signal Amplification Pathway
The diagram below illustrates the mechanism of tyramide signal amplification at the site of the target protein.
Caption: Mechanism of tyramide signal amplification (TSA) initiated by HRP enzyme activity.
References
Validation & Comparative
Tyramide Alkyne vs. Biotin Tyramide: A Comparative Guide to Signal Amplification
In the realm of molecular detection, particularly for visualizing low-abundance targets in immunohistochemistry (IHC) and in situ hybridization (ISH), Tyramide Signal Amplification (TSA) has emerged as a powerful technique. This guide provides a detailed comparison of two key variants of TSA: the classic biotin tyramide system and the more recent tyramide alkyne-based approach, which leverages click chemistry for detection. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their signal amplification strategies.
Core Principle: Tyramide Signal Amplification (TSA)
At its core, TSA is an enzyme-mediated detection method that significantly enhances signal intensity. The process begins with the localization of Horseradish Peroxidase (HRP) to the target of interest, typically via an HRP-conjugated secondary antibody. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical. This radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. This localized deposition of numerous labeled tyramide molecules results in a substantial amplification of the signal at the site of the target.[1][2]
The Competitors: Biotin Tyramide and this compound
The primary difference between the two methods lies in the nature of the label on the tyramide molecule and the subsequent detection mechanism.
Biotin Tyramide: This is the conventional and widely used approach. The tyramide molecule is conjugated to biotin. After the HRP-catalyzed deposition of biotin tyramide, the biotin tags are detected by streptavidin conjugated to a fluorophore or an enzyme for colorimetric detection. The high affinity of streptavidin for biotin ensures a robust and stable signal.[1][3]
This compound: This newer method utilizes a tyramide molecule functionalized with an alkyne group. Following its deposition by HRP, the alkyne-tagged tyramide is detected through a highly specific and efficient bioorthogonal reaction known as "click chemistry."[4] Specifically, a fluorescently-labeled azide molecule is introduced, which then covalently bonds with the alkyne group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Performance Comparison: A Head-to-Head Analysis
The choice between this compound and biotin tyramide depends on the specific requirements of the experiment, such as the desired sensitivity, signal-to-noise ratio, and multiplexing capabilities.
| Feature | This compound (Click Chemistry) | Biotin Tyramide (Streptavidin-Biotin) |
| Detection Principle | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of a fluorescent azide to the deposited alkyne. | High-affinity binding of a fluorescent or enzyme-conjugated streptavidin to the deposited biotin. |
| Signal Amplification | High | High |
| Signal-to-Noise Ratio | Reported to be significantly higher due to lower nonspecific background. | Can be prone to higher background, potentially due to nonspecific binding of HRP and the high glycosylation of the enzyme. |
| Background Staining | Lower nonspecific amplification observed. | Can exhibit moderate to high background staining, which may require optimization of blocking steps. |
| Specificity | The click reaction is highly specific and bioorthogonal. | The streptavidin-biotin interaction is highly specific and strong. |
| Workflow Complexity | Involves an additional "click" reaction step with a copper catalyst. | A well-established and straightforward protocol. |
| Multiplexing | Potentially offers advantages in multiplexing due to the bioorthogonal nature of the reaction. | Well-established for multiplexing, often involving sequential rounds of TSA with different fluorophores. |
Key Findings from Comparative Studies:
A study directly comparing a click-based amplification method with traditional TSA for EdU labeling in HeLa cells reported a significantly higher signal-to-noise ratio for the click-based approach (36.2) compared to TSA (4.8). This was primarily attributed to the lower nonspecific background amplification in the click chemistry method. The same study observed that while TSA yielded a higher amplification ratio (7.6-fold), it also introduced noticeable nonspecific fluorescence in the cytoplasm.
Experimental Methodologies
Below are detailed protocols for both this compound and biotin tyramide signal amplification, based on published methods.
Protocol 1: this compound Signal Amplification with Click Chemistry
This protocol is a generalized procedure based on the principles described in the literature.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections or prepare cryosections as required.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block nonspecific binding sites by incubating with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
This compound Deposition: Incubate with this compound in amplification buffer containing a low concentration of hydrogen peroxide (e.g., 0.0015%) for 5-10 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescently labeled azide, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate in a suitable buffer.
-
Incubate the sections with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
-
Washing and Counterstaining: Wash the sections thoroughly and counterstain with a nuclear stain like DAPI.
-
Mounting: Mount with an appropriate mounting medium.
Protocol 2: Biotin Tyramide Signal Amplification
This is a standard protocol for biotin-based TSA.
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections or prepare cryosections.
-
Antigen Retrieval: Perform HIER as required for the primary antibody.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3-3% hydrogen peroxide in PBS for 15-30 minutes.
-
Blocking: Block with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Biotin Tyramide Deposition: Incubate with biotin tyramide in amplification buffer with hydrogen peroxide for 5-15 minutes at room temperature.
-
Detection: Incubate with a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Washing and Counterstaining: Wash the sections and counterstain with DAPI.
-
Mounting: Mount with an appropriate mounting medium.
Visualizing the Workflows
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow of Biotin Tyramide Signal Amplification.
References
Tyramide Alkyne Signal Amplification vs. Conventional Immunofluorescence: A Comparative Guide
In the realm of cellular and tissue imaging, the sensitive and specific detection of proteins is paramount for unraveling complex biological processes. For decades, conventional immunofluorescence (IF) has been a cornerstone technique, enabling researchers to visualize the localization of target antigens. However, the advent of tyramide signal amplification (TSA), particularly utilizing tyramide alkyne followed by click chemistry, has ushered in a new era of high-sensitivity and multiplexed imaging. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their scientific inquiries.
Performance Comparison: A Quantitative Overview
Tyramide signal amplification (TSA) significantly enhances the sensitivity of immunodetection compared to conventional immunofluorescence.[1] This amplification allows for the detection of low-abundance targets and the use of significantly more dilute primary antibodies, thereby conserving valuable reagents and reducing background noise.[1]
| Feature | Conventional Immunofluorescence (IF) | Tyramide Signal Amplification (TSA) with Alkyne | Key Advantages of TSA |
| Signal Amplification | None; signal is proportional to the number of fluorophore-conjugated secondary antibodies bound to the primary antibody. | Up to 100-fold signal enhancement over conventional methods.[1] | Detection of low-abundance proteins and nucleic acid sequences. |
| Primary Antibody Dilution | Standard dilutions (e.g., 1:1,000 to 1:2,000). | 2- to 50-fold higher dilutions are possible (e.g., 1:4,000 to 1:10,000). | Cost-effective use of precious primary antibodies and reduced off-target binding. |
| Sensitivity | Lower sensitivity, may fail to detect low-expression targets. | High sensitivity, enabling robust detection of scarce biomolecules. | Enhanced signal-to-noise ratio for clearer images. |
| Multiplexing Capability | Limited by the number of available primary antibodies from different host species to avoid cross-reactivity. | High-plex imaging is readily achievable. The covalent deposition of the tyramide allows for the stripping of antibodies, enabling sequential rounds of staining with primary antibodies from the same species. | Simplified panel design for multiplex IHC without concern for antibody crosstalk. |
| Photostability | Dependent on the specific fluorophore used; can be prone to photobleaching. | Significantly more photostable signals. | Allows for longer imaging sessions and archival storage of slides. |
| Workflow Complexity | Simpler and faster workflow. | More complex workflow with additional steps for HRP activation, tyramide reaction, and click chemistry. | The added complexity is justified by the significant gains in sensitivity and multiplexing potential. |
Visualizing the Methodologies
To better understand the procedural differences, the following diagrams illustrate the workflows and underlying mechanisms of both conventional immunofluorescence and tyramide signal amplification with this compound.
Experimental Workflows
Caption: Comparative workflows of conventional IF and TSA with this compound.
Mechanism of Tyramide Signal Amplification
Caption: Enzymatic deposition of tyramide-alkyne and subsequent click reaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for performing both conventional immunofluorescence and tyramide signal amplification with this compound.
Protocol 1: Conventional Immunofluorescence (Indirect Method)
This protocol is a general guideline and may require optimization for specific antibodies and sample types.
1. Sample Preparation: a. For cultured cells, grow on coverslips. For tissues, prepare cryosections or deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) sections. b. Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the samples twice with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets): a. Incubate samples with 0.1-0.5% Triton X-100 in PBS for 10 minutes. b. Wash twice with PBS for 5 minutes each.
3. Blocking: a. Incubate with a blocking solution (e.g., 1% BSA or 5% normal serum from the secondary antibody host species in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
4. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking solution. b. Incubate the samples with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
5. Washing: a. Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.
6. Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in the blocking solution. b. Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.
7. Final Washes and Mounting: a. Wash the samples three times with PBS for 5 minutes each, protected from light. b. Mount the coverslip onto a microscope slide using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
8. Imaging: a. Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Tyramide Signal Amplification (TSA) with this compound and Click Chemistry
This protocol builds upon the initial steps of conventional IF and includes the amplification and click chemistry reactions.
1. Sample Preparation, Permeabilization, Blocking, and Primary Antibody Incubation: a. Follow steps 1-4 of the Conventional Immunofluorescence protocol. Note that the primary antibody can often be diluted significantly more than for conventional IF.
2. HRP-Conjugated Secondary Antibody Incubation: a. After washing off the primary antibody, incubate the samples with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. b. Wash the samples three times with PBS or TBST for 5 minutes each.
3. Tyramide-Alkyne Reaction: a. Prepare the tyramide-alkyne working solution in the amplification buffer provided by the manufacturer, including the addition of hydrogen peroxide (H₂O₂) to a final concentration of approximately 0.0015-0.003%. b. Incubate the samples with the tyramide-alkyne working solution for 5-10 minutes at room temperature, protected from light. This step results in the covalent binding of the alkyne moiety to tyrosine residues near the target antigen.
4. Washing: a. Stop the reaction by washing the samples three times with PBS or TBST for 5 minutes each.
5. Click Chemistry Reaction: a. Prepare the click chemistry reaction cocktail containing a fluorophore-azide conjugate, a copper(I) catalyst (e.g., from a CuSO₄ and sodium ascorbate mixture), and a ligand in a suitable buffer. b. Incubate the samples with the click reaction cocktail for 30 minutes at room temperature, protected from light. This reaction specifically links the fluorescent azide to the deposited alkyne.
6. Final Washes and Mounting: a. Wash the samples three times with PBS for 5 minutes each to remove residual click chemistry reagents. b. Mount the coverslip with an antifade mounting medium.
7. Imaging: a. Visualize the amplified fluorescent signal using a fluorescence microscope.
Conclusion
Tyramide signal amplification with this compound and click chemistry offers a significant leap forward in immunofluorescence, providing researchers with the ability to detect low-abundance targets with high fidelity and to explore complex biological systems through high-plex imaging. While the protocol is more involved than conventional IF, the dramatic increase in sensitivity, conservation of primary antibodies, and enhanced multiplexing capabilities make it an invaluable tool for modern research. For routine detection of highly expressed antigens, conventional IF remains a reliable and straightforward choice. However, for pushing the boundaries of detection and exploring the intricate cellular landscape, the TSA-alkyne method stands out as a superior alternative.
References
Validating Tyramide Alkyne Labeling: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of biomolecule labeling is paramount for generating reliable data. This guide provides a comprehensive comparison of tyramide alkyne labeling specificity against alternative methods, supported by experimental data and detailed protocols. The focus is on providing a clear understanding of the validation processes that ensure on-target labeling and minimize off-target effects.
Tyramide Signal Amplification (TSA) has emerged as a powerful technique for enhancing the detection of low-abundance biomolecules in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). The core principle of TSA involves the enzymatic deposition of labeled tyramide molecules in close proximity to a target, leading to significant signal amplification.[1] A recent advancement in this technology is the use of tyramide conjugated to an alkyne group, which allows for subsequent detection via a highly specific bioorthogonal click chemistry reaction. This two-step process offers the potential for even greater specificity and lower background signals compared to traditional methods.
The Mechanism of this compound Labeling
The this compound labeling workflow begins with the localization of horseradish peroxidase (HRP) to the target of interest, typically via an antibody-antigen interaction. In the presence of hydrogen peroxide, HRP catalyzes the conversion of the alkyne-tyramide substrate into a highly reactive radical. This radical then covalently binds to electron-rich amino acid residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. The deposited alkyne groups are then available for a highly specific and efficient click reaction with an azide-containing reporter molecule, such as a fluorophore or biotin.
Figure 1. Workflow of this compound labeling and detection.
Validating Specificity: Key Experimental Controls
Ensuring that the observed signal is a true representation of the target's presence and not an artifact of the labeling process is critical. Several control experiments are essential for validating the specificity of this compound labeling.
1. No Primary Antibody Control: This is the most crucial control to assess non-specific binding of the secondary antibody-HRP conjugate and the tyramide-alkyne substrate. The absence of a primary antibody should result in no or minimal signal.
2. No HRP Conjugate Control: This control ensures that the tyramide activation is strictly dependent on the presence of HRP.
3. No Tyramide-Alkyne Control: This control confirms that the final signal is dependent on the presence of the alkyne-tyramide substrate.
4. Competition Assay: Pre-incubating the sample with an excess of the unlabeled target protein can demonstrate the specificity of the primary antibody. A significant reduction in signal intensity would indicate specific antibody binding.
5. Cellular Localization Control: For imaging applications, co-localization with a known marker of the target's subcellular compartment provides further evidence of specific labeling.
Comparison with Alternative Labeling Methods
This compound labeling offers distinct advantages over other proximity labeling and signal amplification techniques. The primary alternatives include biotin-tyramide labeling and other proximity labeling methods like BioID and APEX.
| Feature | This compound Labeling | Biotin-Tyramide Labeling | BioID (Biotin Ligase) | APEX (Ascorbate Peroxidase) |
| Principle | HRP-catalyzed deposition of alkyne-tyramide followed by click chemistry. | HRP-catalyzed deposition of biotin-tyramide. | Proximity-dependent biotinylation by a promiscuous biotin ligase. | Proximity-dependent biotinylation by an engineered peroxidase. |
| Specificity | Potentially very high due to the two-step detection process (HRP targeting and click chemistry). Studies report lower background compared to fluorescent tyramides.[2] | High, but can be susceptible to endogenous biotin interference. | Can have higher background due to the longer labeling time required. | High specificity due to the short lifetime of the reactive radicals. |
| Signal Amplification | High, inherent to the tyramide signal amplification mechanism. | High, inherent to the tyramide signal amplification mechanism. | No inherent signal amplification. | No inherent signal amplification. |
| Labeling Time | Short (minutes). | Short (minutes). | Long (hours). | Very short (minutes). |
| Potential for Off-Target Labeling | Low, as the click reaction is highly specific. However, non-specific deposition of tyramide radicals is a possibility that needs to be controlled for. | Can be caused by endogenous peroxidases or non-specific antibody binding. | Higher potential for off-target labeling due to the long labeling time and diffusion of activated biotin. | Low, due to the short diffusion radius of the reactive species. |
Quantitative Data on Labeling Specificity
While direct quantitative comparisons of on-target versus off-target labeling for this compound are still emerging in the literature, studies utilizing similar alkyne-based proximity labeling with APEX2 have reported exceptional specificity of over 94%. A study on a hybrid detection method using alkyne tyramide and click chemistry demonstrated significantly lower background and stronger fluorescent signals compared to conventional immunofluorescence, indicating a high signal-to-noise ratio.[2]
In contrast, methods like BioID can have a higher rate of identifying false positives, particularly for proteins that are not in confined cellular locations.
Experimental Protocols
General Protocol for this compound Labeling and Specificity Validation
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and tyramide concentration is crucial for each specific application.
1. Sample Preparation:
-
Fix and permeabilize cells or tissue sections according to standard protocols.
2. Blocking:
-
Block non-specific binding sites using an appropriate blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
3. Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimized dilution overnight at 4°C.
-
Control: For the "no primary antibody" control, incubate a parallel sample with blocking buffer only.
4. Secondary Antibody-HRP Incubation:
-
Wash the samples three times with PBS.
-
Incubate with an HRP-conjugated secondary antibody at the optimized dilution for 1 hour at room temperature.
5. Tyramide Signal Amplification:
-
Wash the samples three times with PBS.
-
Prepare the tyramide-alkyne working solution according to the manufacturer's instructions.
-
Incubate the samples with the tyramide-alkyne solution for 5-10 minutes at room temperature.
6. Click Chemistry Reaction:
-
Wash the samples three times with PBS.
-
Prepare the click reaction cocktail containing the azide-reporter molecule (e.g., azide-fluorophore) and the copper catalyst.
-
Incubate the samples with the click reaction cocktail for 30 minutes at room temperature, protected from light.
7. Washing and Mounting:
-
Wash the samples three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Mount the samples with an appropriate mounting medium.
8. Data Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Quantify the signal intensity in the target region and in background regions for both the experimental and control samples.
Signaling Pathway Diagram: HRP Catalysis
Figure 2. HRP-catalyzed generation of tyramide-alkyne radicals.
Conclusion
This compound labeling, coupled with click chemistry, presents a highly specific and sensitive method for the detection of biomolecules. Its two-step detection mechanism offers a significant advantage in minimizing background signal and enhancing the signal-to-noise ratio. While direct quantitative data on its specificity is still expanding, the principles of the technology and preliminary findings suggest superior performance compared to some existing methods. Rigorous validation through appropriate control experiments is essential to ensure the reliability of the data. For researchers seeking to detect low-abundance targets with high precision, this compound labeling is a powerful tool that, when properly validated, can provide clear and accurate results.
References
Tyramide Alkyne Signal Amplification: A Comparative Guide for Advanced Cellular Imaging
In the pursuit of visualizing low-abundance molecular targets within complex biological systems, researchers are continually seeking signal amplification strategies that offer enhanced sensitivity and specificity. This guide provides a comprehensive comparison of tyramide signal amplification (TSA) utilizing alkyne-functionalized tyramide and subsequent click chemistry, with other established signal amplification techniques. We present supporting data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal method for their imaging applications.
Overview of Signal Amplification Techniques
Signal amplification in immunofluorescence (IF) and immunohistochemistry (IHC) is crucial for detecting proteins or nucleic acids that are present in low quantities.[1] Traditional methods, such as using secondary antibodies conjugated to fluorophores, often lack the sensitivity required for these targets.[2] Enzyme-mediated amplification techniques, like Tyramide Signal Amplification (TSA), have emerged as powerful tools to overcome this limitation.[3]
Conventional Tyramide Signal Amplification (TSA)
Standard TSA, also known as Catalyzed Reporter Deposition (CARD), employs horseradish peroxidase (HRP) conjugated to a secondary antibody.[4] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a fluorescently labeled tyramide molecule into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in close proximity to the target epitope, resulting in the deposition of a large number of fluorophores at the site of interest and a significant amplification of the signal. This method can increase detection sensitivity by up to 100-fold compared to conventional immunofluorescence.
Tyramide Alkyne Signal Amplification with Click Chemistry
A more recent advancement in TSA methodology involves the use of tyramide functionalized with an alkyne group. In this two-step process, the HRP-catalyzed reaction deposits the alkyne-tyramide at the target site. Subsequently, a fluorescently labeled molecule containing an azide group is introduced. The alkyne and azide groups then undergo a highly specific and efficient bio-orthogonal "click" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the fluorophore. This approach offers increased versatility in the choice of fluorophores and has been reported to provide a higher signal-to-noise ratio.
Quantitative Performance Comparison
Direct quantitative comparisons of this compound signal amplification against other methods in a single study are limited. However, a study by Bai et al. (2021) introduced a "Click-based amplification" method, which shares the principle of using click chemistry for signal enhancement, and compared it with conventional TSA for the detection of EdU-labeled DNA. Their findings, summarized in the table below, highlight the potential advantages of incorporating click chemistry for signal amplification.
| Method | Amplification Ratio (Signal with Amp / No Amp) | Signal-to-Noise Ratio (EdU / Vehicle) | Non-specific Amplification |
| Click-based Amplification | 3.0 - 12.7 fold | High | Low |
| Tyramide Signal Amplification (TSA) | ~7.6 fold | Lower than Click-based | Obvious |
| (Data synthesized from Bai et al., 2021. The study compared their specific Click-based amplification method with a standard TSA protocol for EdU detection.) |
The results from this study suggest that a click chemistry-based amplification strategy can achieve significant signal amplification while minimizing non-specific background, leading to an improved signal-to-noise ratio compared to conventional TSA. This is a key consideration for achieving high-contrast images, especially when dealing with low-abundance targets. Another approach, Power Styramide™ Signal Amplification (PSA™), which utilizes styramide conjugates, has also been reported to increase the sensitivity of fluorescence IHC over traditional tyramide amplification methods.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedural steps of the compared signal amplification methods, the following diagrams have been generated using the DOT language.
Conventional Tyramide Signal Amplification (TSA) Workflow
Caption: Workflow of conventional Tyramide Signal Amplification (TSA).
This compound Signal Amplification with Click Chemistry Workflow
Caption: Workflow of this compound Signal Amplification with Click Chemistry.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols are provided as a general guide and may require optimization for specific applications.
Protocol 1: Conventional Tyramide Signal Amplification (TSA)
This protocol is a generalized procedure for TSA in immunohistochemistry.
-
Deparaffinization and Rehydration:
-
Incubate slides in three washes of xylene for 5 minutes each.
-
Incubate in two washes of 100% ethanol for 10 minutes each.
-
Incubate in two washes of 95% ethanol for 10 minutes each.
-
Wash twice in deionized water for 5 minutes each.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., 10 mM sodium citrate, pH 6.0) as recommended for the primary antibody.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate sections with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
-
Tyramide Signal Amplification:
-
Prepare the tyramide working solution by diluting the fluorescent tyramide stock solution in the amplification buffer containing hydrogen peroxide, according to the manufacturer's instructions.
-
Incubate the sections with the tyramide working solution for 5-10 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
Mount the coverslip with an anti-fade mounting medium.
-
Protocol 2: this compound Signal Amplification with Click Chemistry
This protocol is based on the hybrid detection method described by Stepanova et al. (2017).
-
Steps 1-6: Follow the same procedure as for Conventional TSA (Protocol 1) up to the secondary antibody incubation and washing steps.
-
Alkyne-Tyramide Deposition:
-
Prepare the alkyne-tyramide working solution (e.g., 1-5 µg/mL N-(4-hydroxyphenethyl)-pent-4-ynamide) in PBS containing 0.015% H₂O₂.
-
Incubate the sections with the alkyne-tyramide solution for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail in PBS containing:
-
5 mM CuSO₄
-
50 mM ascorbic acid
-
1 µM of the desired azide-conjugated fluorophore (e.g., Sulfo-Cy3 azide).
-
-
Incubate the sections with the click reaction cocktail for 40 minutes at room temperature in a humidified chamber.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Proceed with counterstaining and mounting as described in step 8 of Protocol 1.
-
Conclusion
This compound signal amplification with subsequent click chemistry represents a powerful and versatile alternative to conventional TSA and other signal amplification methods. The primary advantages of this approach include:
-
High Specificity and Low Background: The bio-orthogonal nature of the click reaction minimizes non-specific labeling, potentially leading to a higher signal-to-noise ratio.
-
Flexibility in Fluorophore Selection: The two-step process allows for the use of a wide variety of azide-functionalized fluorophores, providing greater flexibility in multiplex imaging panel design.
-
Enhanced Sensitivity: By combining the enzymatic amplification of TSA with the efficient labeling of click chemistry, this method can achieve ultrasensitive detection of low-abundance targets.
While conventional TSA remains a robust and widely used technique for signal amplification, the this compound approach offers distinct advantages that may be critical for challenging imaging experiments. The choice of method will ultimately depend on the specific requirements of the assay, including the abundance of the target, the desired level of multiplexing, and the need to minimize background signal.
References
Unlocking Higher Plex and Sensitivity in Spatial Transcriptomics: The Advantages of Tyram-ide Alkyne
For researchers, scientists, and drug development professionals navigating the complex landscape of spatial transcriptomics, the choice of signal amplification chemistry is paramount to achieving high-quality, high-plex data. Among the evolving methodologies, the use of tyramide alkyne in conjunction with click chemistry presents a significant advancement over traditional tyramide signal amplification (TSA) techniques. This guide provides an objective comparison of this compound with alternative methods, supported by the principles of the underlying chemistries and available performance data, to aid in the selection of the optimal approach for your research needs.
Spatial transcriptomics, a revolutionary technology that maps gene expression within the morphological context of tissue, relies on robust and sensitive detection methods. Tyramide signal amplification (TSA) has become a cornerstone for enhancing the signal of low-abundance transcripts, enabling the visualization of gene expression patterns with high resolution. Traditional TSA methods utilize tyramide conjugated to fluorophores or biotin. However, the emergence of this compound offers a bioorthogonal approach that leverages the power of click chemistry, leading to several distinct advantages in multiplexing, signal-to-noise ratio, and workflow flexibility.
Performance Comparison: this compound vs. Alternatives
The primary advantage of this compound lies in the specificity and efficiency of the subsequent click chemistry reaction. Unlike the enzymatic amplification of fluorescently labeled tyramides or the avidin-biotin interaction, the alkyne-azide cycloaddition is a bioorthogonal reaction, meaning it occurs with high efficiency and specificity in a biological environment without interfering with native cellular processes. This leads to cleaner signals and the potential for higher levels of multiplexing.
| Feature | This compound with Click Chemistry | Fluorescently Labeled Tyramide | Biotinylated Tyramide |
| Multiplexing Capability | High to Very High | Moderate to High | Moderate |
| Signal-to-Noise Ratio | High | Moderate to High | Moderate |
| Specificity | Very High (Bioorthogonal) | High | High (potential for endogenous biotin) |
| Workflow Complexity | Moderate (requires additional click reaction step) | Low to Moderate | Low to Moderate |
| Flexibility in Reporter Choice | High (any azide-modified reporter) | Low (pre-labeled tyramide) | Moderate (streptavidin conjugates) |
The Core Advantage: Bioorthogonality of Click Chemistry
The key differentiator for this compound is the introduction of a bioorthogonal chemical handle—the alkyne group. This allows for a two-step detection process. First, the this compound is deposited at the site of the target transcript via the standard horseradish peroxidase (HRP)-catalyzed reaction. In the second step, a reporter molecule carrying a complementary azide group is "clicked" onto the alkyne-modified tyramide. This copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively) is highly specific and efficient.[1]
This two-step process offers several benefits:
-
Reduced Steric Hindrance: The initial deposition involves a small this compound molecule, minimizing potential steric hindrance that can occur with bulky fluorophore- or biotin-labeled tyramides. This can lead to more efficient deposition and a stronger ultimate signal.
-
Enhanced Multiplexing: By using different azide-labeled fluorophores in sequential rounds of click reactions, researchers can achieve high levels of multiplexing. The specificity of the click reaction ensures minimal crosstalk between detection channels.
-
Improved Signal-to-Noise Ratio: The bioorthogonal nature of the click reaction reduces the likelihood of non-specific binding of the reporter molecule, leading to a cleaner signal and a higher signal-to-noise ratio compared to methods that may be susceptible to endogenous biotin or non-specific antibody binding. One study on a "Click-based amplification" method, which shares the principle of bioorthogonal ligation, reported superior performance over traditional TSA due to low nonspecific amplification and a high signal-to-noise ratio.[2]
Experimental Protocols: A Generalized Workflow
While specific protocols will vary depending on the spatial transcriptomics platform and reagents used, the following provides a generalized workflow for in situ hybridization using this compound and click chemistry.
I. In Situ Hybridization and this compound Deposition
This initial phase follows standard in situ hybridization protocols with the key difference being the use of an HRP-conjugated probe or antibody and the subsequent deposition of this compound.
Materials:
-
Formalin-fixed paraffin-embedded (FFPE) or fresh-frozen tissue sections
-
Target-specific in situ hybridization probes
-
HRP-conjugated secondary antibody or probe
-
This compound reagent
-
Amplification Buffer with Hydrogen Peroxide
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix fresh-frozen sections.
-
Permeabilization: Treat with proteinase K to unmask the target RNA.
-
Hybridization: Hybridize the target-specific probes to the tissue section overnight.
-
Stringent Washes: Wash the slides to remove unbound probes.
-
Blocking: Block endogenous peroxidase activity using a hydrogen peroxide solution.
-
Antibody Incubation: Incubate with an HRP-conjugated antibody that recognizes the probe.
-
This compound Deposition: Incubate the slide with a working solution of this compound and hydrogen peroxide in amplification buffer. The HRP enzyme will catalyze the covalent deposition of this compound at the site of the probe.
-
Washing: Wash the slide to remove excess this compound.
II. Click Chemistry Reaction for Signal Detection
Following the deposition of the alkyne handle, the azide-labeled reporter is attached via a click reaction.
Materials:
-
Azide-conjugated fluorophore or other reporter molecule
-
Copper (II) Sulfate (for CuAAC)
-
Copper protectant/ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Click reaction buffer
Protocol:
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing the azide-labeled reporter, copper sulfate, a copper ligand, and a reducing agent in the appropriate buffer.
-
Incubation: Apply the click reaction cocktail to the tissue section and incubate at room temperature, protected from light.
-
Washing: Wash the slide thoroughly to remove unbound click chemistry reagents.
-
Counterstaining and Mounting: Counterstain with DAPI to visualize nuclei and mount the coverslip.
-
Imaging: Image the slide using a fluorescence microscope or the imaging system of the specific spatial transcriptomics platform.
For multiplexed experiments, the process can be repeated with different azide-labeled fluorophores after stripping the previous antibodies and probes.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in a this compound-based spatial transcriptomics workflow.
Conclusion
The adoption of this compound coupled with click chemistry represents a significant step forward for spatial transcriptomics, particularly for studies requiring high multiplexing and the detection of low-abundance transcripts. The bioorthogonality of the click reaction provides a robust and specific method for signal amplification, leading to improved signal-to-noise ratios and greater flexibility in experimental design. While the workflow involves an additional step compared to direct fluorescent TSA, the potential gains in data quality and multiplexing capacity make it a compelling choice for researchers pushing the boundaries of spatial biology. As the field continues to evolve, the principles of bioorthogonal chemistry, exemplified by the this compound system, are likely to become increasingly integral to the next generation of spatial transcriptomics technologies.
References
A Comparative Guide to Alkyne-Modified Tyramides for Advanced Proximity Labeling
For researchers, scientists, and drug development professionals, the precise mapping of protein and RNA interactions within their native cellular environment is paramount. Proximity labeling (PL) techniques, powered by enzymes like horseradish peroxidase (HRP) and ascorbate peroxidase (APEX), have become indispensable tools for these investigations. Tyramide signal amplification (TSA) is a core component of these methods, and the design of the tyramide probe is critical for successful outcomes. This guide provides a comparative analysis of alkyne-modified tyramides, offering insights into their performance advantages over traditional biotin-tyramide and outlining key experimental considerations.
The advent of "click chemistry" has revolutionized bioconjugation, and the incorporation of an alkyne group into the tyramide structure offers significant benefits for proximity labeling workflows. Unlike biotin-tyramide, which relies on direct detection or streptavidin-based enrichment, alkyne-modified tyramides provide a versatile handle for the subsequent attachment of a wide array of reporter molecules, such as fluorescent dyes, affinity tags, or mass spectrometry probes, through a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
Performance Comparison: Alkyne-Tyramide vs. Biotin-Tyramide
The primary advantage of alkyne-modified tyramides lies in their enhanced cell permeability and reduced steric hindrance compared to biotin-tyramide. The smaller size of the alkyne group facilitates more efficient passage across cellular membranes, including the robust cell walls of organisms like yeast. This leads to improved labeling efficiency and coverage of the target proteome.
| Feature | Alkyne-Modified Tyramide | Biotin-Tyramide | Key Advantages of Alkyne-Tyramide |
| Probe Size | Smaller | Larger | Improved cell and organelle membrane permeability, especially in challenging model systems like yeast.[1][2] |
| Labeling Efficiency | Generally higher, particularly in intact cells with complex barriers.[1][2] | Can be limited by probe delivery. | More efficient labeling of subcellular proteomes.[1] |
| Versatility | High; allows for two-step labeling with a variety of azide-containing reporters (fluorophores, affinity tags, etc.) via click chemistry. | Moderate; detection is primarily based on streptavidin binding. | Enables multi-modal analysis (e.g., fluorescence imaging and mass spectrometry) from the same experiment. |
| Background Signal | Can be lower due to the bio-orthogonal nature of the click reaction, which minimizes non-specific binding. | Endogenous biotinylated proteins can contribute to background. | Higher signal-to-noise ratio in many applications. |
| Spatial Resolution | Comparable to biotin-tyramide, determined by the peroxidase's labeling radius. | Determined by the peroxidase's labeling radius. | Maintains high spatial precision. |
Structural Variants of Alkyne-Modified Tyramides
While a comprehensive head-to-head comparison of various alkyne-tyramide structures is not extensively documented in the literature, the design of the linker arm connecting the tyramine moiety to the alkyne group can influence the probe's properties.
| Structural Feature | Potential Impact on Performance |
| Linker Length | A longer, flexible linker (e.g., polyethylene glycol, PEG) may enhance the accessibility of the alkyne for the click reaction, potentially increasing the efficiency of reporter conjugation. However, excessively long linkers could also increase non-specific interactions. |
| Linker Composition | Hydrophilic linkers can improve the aqueous solubility of the probe, which is beneficial for in vitro assays and can reduce non-specific binding to hydrophobic cellular components. |
| Alkyne Type | Terminal alkynes are commonly used for CuAAC. For copper-free click chemistry (SPAAC), strained alkynes like dibenzocyclooctyne (DBCO) would be incorporated, which can be advantageous for live-cell labeling to avoid copper-induced cytotoxicity. |
Experimental Protocols
General Workflow for Alkyne-Tyramide Based Proximity Labeling
The following is a generalized workflow for proximity labeling using an APEX2-fusion protein and an alkyne-modified tyramide.
Diagram of the APEX2-mediated proximity labeling workflow with alkyne-tyramide.
Caption: General workflow for APEX2-mediated proximity labeling using an alkyne-tyramide probe.
Protocol for APEX2-mediated Proximity Labeling in Yeast Cells with Alkyne-Phenol (Alk-Ph)
This protocol is adapted from Li et al., 2020.
1. Yeast Cell Culture and APEX2 Expression:
-
Grow yeast strains expressing the APEX2-fusion protein in appropriate selection media to mid-log phase.
-
Induce the expression of the APEX2-fusion protein as required by the specific promoter system.
2. Cell Harvesting and Washing:
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet twice with a suitable buffer (e.g., PBS).
3. Alkyne-Phenol Labeling:
-
Resuspend the cell pellet in PBS containing 2.5 mM Alkyne-Phenol (Alk-Ph).
-
Incubate at room temperature for 30 minutes to allow for probe penetration.
-
Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM.
-
Incubate for 1 minute at room temperature.
4. Quenching the Reaction:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
5. Cell Lysis:
-
Wash the cells twice with PBS to remove the quenching solution.
-
Lyse the cells using a preferred method (e.g., bead beating) in a lysis buffer containing protease inhibitors.
6. Protein Precipitation and Click Chemistry:
-
Clarify the lysate by centrifugation.
-
Precipitate the proteins from the supernatant (e.g., with methanol) to remove excess Alk-Ph.
-
Resuspend the protein pellet in a buffer suitable for click chemistry.
-
Perform the click reaction by adding an azide-functionalized reporter molecule (e.g., azide-PEG3-biotin), a copper catalyst (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., BTTAA).
-
Incubate to allow for the cycloaddition reaction to proceed.
7. Downstream Processing for Mass Spectrometry:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Perform on-bead digestion of the captured proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Tyramide Signal Amplification in Immunofluorescence
This protocol provides a general guideline for using alkyne-tyramide in immunofluorescence applications.
1. Sample Preparation and Antibody Incubation:
-
Prepare cells or tissue sections as for standard immunofluorescence (fixation, permeabilization, and blocking).
-
Incubate with a primary antibody against the target of interest.
-
Wash and incubate with a secondary antibody conjugated to HRP.
2. Tyramide Signal Amplification:
-
Wash to remove unbound secondary antibody.
-
Prepare the tyramide working solution by diluting the alkyne-tyramide stock in the amplification buffer containing a low concentration of H₂O₂.
-
Incubate the sample with the tyramide working solution for 5-10 minutes at room temperature, protected from light.
-
Wash thoroughly with PBS.
3. Click Reaction for Fluorophore Conjugation:
-
Prepare the click reaction cocktail containing an azide-fluorophore, a copper catalyst, a reducing agent, and a copper ligand.
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
4. Counterstaining and Mounting:
-
Wash thoroughly with PBS.
-
Counterstain the nuclei if desired (e.g., with DAPI).
-
Mount the sample for imaging.
Signaling Pathway Diagram: HRP-Catalyzed Tyramide Deposition
Diagram illustrating the horseradish peroxidase (HRP) catalyzed deposition of tyramide.
Caption: HRP-catalyzed activation and deposition of tyramide onto proximal tyrosine residues.
Conclusion
Alkyne-modified tyramides represent a significant advancement in proximity labeling and tyramide signal amplification techniques. Their enhanced cell permeability and the versatility afforded by click chemistry open up new avenues for the sensitive and specific mapping of molecular interactions in a wide range of biological systems. While further studies are needed to fully elucidate the performance differences between various alkyne-tyramide structures, the principles outlined in this guide provide a solid foundation for researchers to design and implement powerful proximity labeling experiments. The careful selection of the tyramide probe, coupled with optimized experimental protocols, will undoubtedly continue to yield novel insights into the complex spatial organization of the proteome.
References
Validating Tyramide Alkyne Results: A Guide to Orthogonal Methods
In the rapidly evolving landscape of cellular and tissue imaging, tyramide signal amplification (TSA) utilizing alkyne-functionalized tyramides has emerged as a powerful technique for enhancing the detection of low-abundance targets. The covalent nature of the tyramide deposition provides excellent signal retention and allows for multiplexed imaging with high sensitivity. However, as with any highly sensitive method, rigorous validation is paramount to ensure the accuracy and specificity of the results. This guide provides a comprehensive overview of orthogonal methods for validating tyramide alkyne-based assays, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in generating robust and reliable data.
The Importance of Orthogonal Validation
Orthogonal validation involves the use of two or more independent methods to measure the same analyte.[1][2] This approach is critical for confirming the specificity of a signal and ruling out potential artifacts or off-target effects that can arise from a single technique. For this compound-based assays, which rely on enzymatic amplification, orthogonal validation provides confidence that the observed signal accurately reflects the distribution and abundance of the target molecule.
Comparison of this compound with Orthogonal Methods
The choice of an orthogonal method depends on the specific biological question, the nature of the target molecule (protein or nucleic acid), and the available resources. Here, we compare this compound-based detection with three commonly used orthogonal methods: Western Blotting, RNAscope in situ hybridization, and Mass Spectrometry.
| Feature | This compound (Immunofluorescence) | Western Blotting | RNAscope (In Situ Hybridization) | Mass Spectrometry (Proteomics) |
| Analyte | Protein | Protein | RNA | Protein |
| Readout | Spatial localization and relative quantification | Molecular weight and relative quantification | Spatial localization and quantification of RNA transcripts | Identification and quantification of proteins and peptides |
| Sensitivity | Very High (amplified signal) | Moderate to High | High | Very High |
| Spatial Resolution | High (subcellular) | None (bulk lysate) | High (single-cell) | Variable (bulk to spatial) |
| Multiplexing | High | Low | Moderate | High |
| Quantitative | Semi-quantitative to Quantitative | Semi-quantitative to Quantitative | Quantitative | Quantitative |
| Validation For | Target localization and relative abundance | Target presence and molecular weight | Gene expression at the single-cell level | Unbiased protein identification and quantification |
Experimental Workflows and Signaling Pathways
To illustrate the integration of this compound and orthogonal validation methods, we present a generalized experimental workflow and a representative signaling pathway where this approach is beneficial.
Figure 1: General workflow for validating this compound results with orthogonal methods.
A common application of this validation workflow is in the study of signaling pathways, for example, the EGFR signaling pathway, which is crucial in cancer research.
Figure 2: Validation points in the EGFR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for this compound immunohistochemistry and its validation using Western blotting and RNAscope.
This compound Immunohistochemistry Protocol
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a protein-based blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody at the optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with an HRP-conjugated secondary antibody.
-
Tyramide Signal Amplification: Sections are incubated with alkyne-functionalized tyramide in the presence of hydrogen peroxide.
-
Click Reaction: The deposited alkyne is then "clicked" with an azide-modified fluorophore for visualization.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.
Western Blotting Protocol for Validation
-
Protein Extraction: Protein lysates are prepared from parallel tissue samples or cell cultures using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[4]
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with the same primary antibody used for IHC, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[4]
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
RNAscope In Situ Hybridization Protocol for Validation
-
Pretreatment: Paraffin-embedded sections undergo deparaffinization, followed by target retrieval and protease digestion according to the manufacturer's protocol (ACD Bio).
-
Probe Hybridization: Target-specific RNAscope probes are hybridized to the sections.
-
Signal Amplification: A series of amplification steps are performed to create a branched DNA structure.
-
Detection: The amplified signal is detected using a chromogenic or fluorescent label conjugated to the final amplification probes.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (for chromogenic detection) or DAPI (for fluorescent detection) and mounted.
-
Analysis: The number of punctate dots per cell, representing individual RNA transcripts, is quantified.
Quantitative Data Presentation
To facilitate a direct comparison, quantitative data from each method should be summarized in a structured table. The following is a hypothetical example of such a comparison for a target protein in a cancer tissue microenvironment.
| Method | Metric | Tumor Core | Invasive Margin | Stroma |
| This compound IHC | Mean Fluorescence Intensity (A.U.) | 15,234 ± 2,145 | 28,678 ± 3,512 | 5,890 ± 987 |
| Western Blot | Normalized Band Intensity (vs. GAPDH) | 1.8 ± 0.3 | - | - |
| RNAscope | Average spots/cell | 12.5 ± 3.1 | 25.2 ± 5.8 | 3.1 ± 1.2 |
| Mass Spectrometry | iBAQ (intensity-based absolute quantification) | 1.2 x 10^7 | 2.5 x 10^7 | 3.4 x 10^6 |
Note: Western blot provides a bulk measurement and cannot resolve spatial differences between the tumor core, invasive margin, and stroma.
Conclusion
Validating this compound results with orthogonal methods is a critical step in producing high-quality, reliable data. By combining the high-sensitivity and spatial resolution of this compound-based imaging with the quantitative and specificity-confirming power of techniques like Western blotting, RNAscope, and mass spectrometry, researchers can build a more complete and accurate picture of their biological system of interest. The detailed protocols and workflows provided in this guide serve as a valuable resource for implementing a robust validation strategy in your research.
References
A Head-to-Head Comparison of Proximity Labeling Techniques: From Tyramide Alkyne to TurboID
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, proximity labeling has emerged as a powerful tool to map the molecular neighborhoods within a cell. This guide provides an objective comparison of key proximity labeling techniques, with a focus on tyramide-based methods versus other widely adopted alternatives like APEX, BioID, and TurboID. We present a synthesis of experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Proximity labeling techniques utilize an enzyme, fused to a protein of interest, to generate reactive radicals that covalently label neighboring proteins and other biomolecules with a tag, most commonly biotin. These tagged molecules can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's microenvironment. The choice of labeling enzyme is critical, as it dictates the temporal resolution, labeling radius, and potential for cellular toxicity.
Performance Comparison of Proximity Labeling Methods
The efficacy of a proximity labeling experiment hinges on several key parameters. Below is a summary of quantitative data comparing popular methods.
| Feature | Tyramide-based (APEX/HRP) | BioID | TurboID/miniTurbo |
| Enzyme | Engineered Ascorbate Peroxidase (APEX/APEX2), Horseradish Peroxidase (HRP) | Promiscuous E. coli Biotin Ligase (BirA*) | Engineered promiscuous Biotin Ligase |
| Labeling Time | < 1 - 10 minutes[1][2] | 16 - 24 hours[1][3][4] | ~10 minutes |
| Temporal Resolution | High | Low | High |
| Labeling Radius | ~20 nm (APEX), potentially larger for HRP-based TSA (>1000 nm) | ~10 nm | >35 nm (estimated for TurboID) |
| Substrate(s) | Biotin-phenol or other phenol derivatives (e.g., tyramide-alkyne), H₂O₂ | Biotin, ATP | Biotin, ATP |
| Toxicity | Potential cytotoxicity from H₂O₂ | Generally low | Generally low |
| Labeled Residues | Electron-rich amino acids (primarily Tyrosine) | Lysine | Lysine |
| In Vivo Application | Challenging due to H₂O₂ toxicity and substrate delivery | Established | Feasible and widely used |
Visualizing the Workflow: A Step-by-Step Guide
To better understand the practical application of these techniques, the following diagrams illustrate the general experimental workflows.
Caption: General experimental workflow for proximity labeling.
The core difference between the methods lies in the "Labeling Reaction" step. The diagram below illustrates the enzymatic reactions.
Caption: Enzymatic mechanisms of peroxidase and ligase-based proximity labeling.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key techniques discussed.
Tyramide-Alkyne Proximity Labeling (APEX2-based)
This protocol is an adaptation of the APEX2 labeling method, utilizing an alkyne-modified phenol for subsequent detection or enrichment via click chemistry. This can be advantageous for improving membrane permeability of the substrate.
-
Cell Culture and Transfection: Plate cells and transfect with a vector encoding the protein of interest fused to APEX2. Allow for protein expression for 24-48 hours.
-
Substrate Incubation: Replace the culture medium with medium containing 500 µM alkyne-phenol and incubate for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature.
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
-
Cell Lysis: Wash cells with quenching solution and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: The alkyne-labeled proteins in the lysate can now be conjugated to a reporter tag (e.g., biotin-azide) via a copper-catalyzed or copper-free click reaction.
-
Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
-
Mass Spectrometry Preparation: Elute the proteins from the beads, reduce, alkylate, and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
APEX2 Proximity Labeling
The standard APEX2 protocol utilizes biotin-phenol for direct biotinylation of proximal proteins.
-
Cell Culture and Transfection: As described for the tyramide-alkyne protocol.
-
Substrate Incubation: Incubate cells with 500 µM biotin-phenol for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM for 1 minute.
-
Quenching: Quench the reaction with an antioxidant buffer.
-
Cell Lysis: Lyse cells in a suitable lysis buffer.
-
Affinity Purification: Directly proceed to enrich biotinylated proteins using streptavidin beads.
-
Mass Spectrometry Preparation and Analysis: As described above.
BioID Proximity Labeling
BioID offers a method with lower potential for toxicity but requires a significantly longer labeling time.
-
Cell Culture and Transfection: Transfect cells with a construct encoding the protein of interest fused to BioID (BirA*).
-
Labeling: Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse in a buffer optimized for protein extraction and solubilization.
-
Affinity Purification: Enrich biotinylated proteins using streptavidin beads.
-
Mass Spectrometry Preparation and Analysis: As described for the other methods.
TurboID Proximity Labeling
TurboID provides a significant improvement in temporal resolution over BioID.
-
Cell Culture and Transfection: Express the TurboID-fusion protein in the cells of interest.
-
Labeling: Add biotin to the culture medium (typically 50 µM) and incubate for as little as 10 minutes at 37°C.
-
Quenching and Lysis: Stop the labeling by placing the cells on ice and washing with ice-cold PBS. Lyse the cells.
-
Affinity Purification: Isolate the biotinylated proteins with streptavidin beads.
-
Mass Spectrometry Preparation and Analysis: Prepare and analyze the samples as previously described.
Conclusion: Selecting the Right Tool for the Job
The choice between tyramide-alkyne/APEX, BioID, and TurboID depends on the specific biological question and experimental system.
-
Tyramide-based methods (APEX/HRP) are ideal for experiments requiring high temporal resolution to capture dynamic protein interactions. The use of alkyne-modified substrates offers additional flexibility for downstream applications. However, the requirement for H₂O₂ can be a source of cellular stress.
-
BioID is a robust method for identifying both stable and transient interactors over a longer period, with minimal cellular perturbation. Its slow kinetics, however, make it unsuitable for studying rapid interaction dynamics.
-
TurboID and its variants combine the high temporal resolution of APEX with the lower toxicity of BioID, making it a versatile and widely applicable tool for a broad range of proximity labeling experiments in living cells and organisms.
By carefully considering the strengths and limitations of each technique, researchers can effectively harness the power of proximity labeling to illuminate the intricate networks of protein interactions that govern cellular life.
References
- 1. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. TurboID-Based Proximity Labeling for In Planta Identification of Protein-Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Unclicking Enhanced Sensitivity: A Comparative Guide to Tyramide Alkyne Click Reactions
In the dynamic fields of cellular imaging and proteomics, the quest for greater sensitivity and specificity in detecting low-abundance biomolecules is perpetual. Tyramide Signal Amplification (TSA) has long been a cornerstone for enhancing immunofluorescent signals. The advent of bioorthogonal chemistry has introduced a powerful evolution of this technique: the tyramide alkyne click reaction. This guide provides a comprehensive comparison of the this compound click reaction with alternative amplification methods, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental needs.
Performance Comparison: A Quantitative Overview
The primary advantage of the this compound click reaction lies in its ability to achieve significant signal amplification with a potentially higher signal-to-noise ratio compared to traditional methods. The bioorthogonal nature of the click reaction—the reaction between an alkyne and an azide—minimizes non-specific binding and background fluorescence, a common challenge with conventional enzymatic and affinity-based amplification systems.
One of the most common alternatives to the this compound click reaction is the use of biotinylated tyramide followed by detection with streptavidin conjugated to a fluorophore or horseradish peroxidase (HRP). While effective, this method can be susceptible to background issues arising from endogenous biotin in certain tissues. Another alternative is the direct use of fluorescently labeled tyramides.
A study comparing a "Click-based amplification" method, which utilizes a click reaction, to conventional TSA demonstrated a significant improvement in the signal-to-noise ratio.[1] While conventional TSA yielded a 7.6-fold signal amplification, it was accompanied by notable non-specific signal.[1] In contrast, the click-based method achieved a signal-to-noise ratio of 36.2, a substantial improvement over the 4.8 ratio observed with TSA, primarily due to the reduction in non-specific binding of HRP.[1]
| Method | Signal Amplification | Signal-to-Noise Ratio (S/N) | Key Advantages | Key Disadvantages |
| This compound Click Reaction | High (comparable to or exceeding TSA) | High (e.g., 36.2 in one study)[1] | - Low background- High specificity- Bioorthogonal | - Two-step detection process- Requires copper catalyst (in CuAAC) |
| Tyramide-Biotin with Streptavidin | High (up to 100-fold or more) | Moderate to High | - Well-established- High affinity of biotin-streptavidin | - Potential for high background from endogenous biotin- Multiple incubation steps |
| Direct Fluorescent Tyramide TSA | High (up to 100-fold) | Moderate | - Simpler workflow (one-step tyramide incubation)- Wide variety of fluorophores available | - Can have higher non-specific binding of fluorescent tyramide |
| Conventional Immunofluorescence | Low (no amplification) | Low to Moderate | - Simple and direct | - Limited sensitivity for low-abundance targets |
Visualizing the Workflow: From Antibody to Signal
The this compound click reaction workflow introduces a bioorthogonal handle for subsequent detection, providing a distinct advantage in reducing background. The following diagram illustrates the sequential steps of this process.
References
Safety Operating Guide
Proper Disposal of Tyramide Alkyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for tyramide alkyne, a compound recognized for its acute oral toxicity and significant environmental hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste through an approved waste disposal plant[1]. Adherence to both general hazardous waste protocols and specific handling precautions for this compound is mandatory to mitigate risks to personnel and the environment.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Class | GHS Classification | Precautionary Statement Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the Alkyne Tyramide Safety Data Sheet[1].
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, personnel must be equipped with the appropriate personal protective equipment.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2].
-
Eye Protection: Use safety glasses with side-shields conforming to appropriate government standards[2].
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use respirators and components tested and approved under appropriate government standards where risk assessment shows air-purifying respirators are appropriate.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general hazardous waste guidelines and the specific information available for this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated lab supplies like absorbent paper, Kim Wipes, and gloves, in a designated, clearly labeled hazardous waste container.
-
If disposing of the original reagent, it should be in its manufacturer's container.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound must be collected in a compatible, leak-proof container with a screw-on cap. Do not use corks or parafilm.
-
The container must be made of a material that does not react with the waste.
-
Do not dispose of this compound solutions down the drain.
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Closure: Keep waste containers securely closed except when adding waste.
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills. The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the properly labeled and contained this compound waste in a designated Satellite Accumulation Area within the laboratory.
-
Segregate this compound waste from incompatible materials. The safety data sheet indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.
-
Inspect the SAA weekly for any signs of leakage.
4. Waste Pickup and Disposal:
-
Request a hazardous waste collection from your institution's Environmental Health & Safety (EHS) department before time or quantity limits are reached.
-
Partially filled containers may remain in an SAA for up to one year, but full containers must be removed within three days.
Emergency Procedures for Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Call a physician. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
For spills, use personal protective equipment and absorb the spill with an inert, non-combustible material like diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste. Prevent the spill from entering drains or water courses.
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationships between hazards, precautions, and responses.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyramide Alkyne
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tyramide alkyne, a clickable probe used for ascorbate peroxidase 2 (APEX2) labeling. Adherence to these procedures will help ensure the safe and effective use of this valuable research tool.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate laboratory engineering controls.
| Control Type | Specification | Rationale |
| Engineering Controls | Ensure adequate ventilation. | To minimize inhalation of dust or aerosols. |
| Provide an accessible safety shower and eye wash station.[1] | For immediate decontamination in case of accidental exposure. | |
| Eye Protection | Safety goggles with side-shields.[1] | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves. | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] | To protect skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used.[1] | To prevent inhalation of dust or aerosols, especially when handling the powder form. |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C13H15NO2 | [1] |
| Molecular Weight | 217.26 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 100 mg/mL (460.28 mM) | - |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | - |
Hazard Information and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| In Case of Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| In Case of Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| If Inhaled | Immediately relocate self or casualty to fresh air. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental integrity.
Step-by-Step Handling Protocol
-
Receiving and Storage : Upon receipt, verify the container is intact. Store the powdered this compound at -20°C and solutions at -80°C in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.
-
Personal Protective Equipment (PPE) : Before handling, put on all required PPE as detailed in the table above.
-
Workspace Preparation : Ensure a clean and organized workspace. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation.
-
Weighing and Dissolving : When preparing solutions, weigh the powder in a fume hood. This compound is soluble in DMSO. Sonication may be recommended to aid dissolution.
-
Experimental Use : Follow your specific experimental protocol. For example, in yeast cells, a concentration of 2.5mM this compound may be used, followed by the addition of H2O2 to initiate the reaction. The reaction can be stopped using a quenching solution containing sodium azide, sodium ascorbate, and trolox.
-
Decontamination : After use, decontaminate surfaces and equipment by scrubbing with alcohol.
-
Waste Segregation and Disposal : Collect all waste containing this compound. Absorb solutions with a liquid-binding material like diatomite. Dispose of all contaminated materials, including empty containers, according to your institution's approved waste disposal plan. Avoid release into the environment.
Accidental Release and Fire-Fighting Measures
In the event of an accident, follow these procedures:
| Incident | Procedure |
| Accidental Release | Use full personal protective equipment. Evacuate personnel to a safe area and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses. Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol and dispose of contaminated material according to approved procedures. |
| Fire | Use water spray, dry chemical, foam, or a carbon dioxide fire extinguisher. During a fire, irritant fumes may be emitted. Firefighters should wear self-contained breathing apparatus and protective clothing. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
